molecular formula C11H12O3 B2458195 Methyl Isochroman-1-carboxylate CAS No. 13328-86-4

Methyl Isochroman-1-carboxylate

Cat. No.: B2458195
CAS No.: 13328-86-4
M. Wt: 192.214
InChI Key: QKIMVWLIPIOCJO-UHFFFAOYSA-N
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Description

Methyl Isochroman-1-carboxylate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-dihydro-1H-isochromene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)10-9-5-3-2-4-8(9)6-7-14-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIMVWLIPIOCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl Isochroman-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isochroman-1-carboxylate is a heterocyclic organic compound featuring an isochroman core functionalized with a methyl carboxylate group at the 1-position. While specific research on this particular molecule is limited, the isochroman scaffold is a constituent of various bioactive natural products and synthetic compounds, exhibiting a wide range of pharmacological activities.[1][2] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, plausible synthetic routes, and potential areas of biological investigation based on the activities of related isochroman derivatives.

Chemical Properties

Physical and Chemical Identity
PropertyValueSource/Reference
Molecular Formula C₁₁H₁₂O₃Inferred from structure
Molecular Weight 192.21 g/mol Inferred from structure
CAS Number 13328-86-4-
Appearance Colorless to pale yellow oil (predicted)Inferred from similar compounds
Boiling Point Not available-
Melting Point Not applicable (likely a liquid at STP)Inferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low solubility in water (predicted).General chemical principles
Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely published. The following table outlines the expected spectroscopic characteristics based on the analysis of the isochroman core and the methyl ester functional group.[3][4][5][6]

SpectroscopyPredicted Chemical Shifts / Frequencies
¹H NMR * Aromatic Protons (4H): δ 7.0-7.3 ppm (multiplet) * CH-O (1H, C1-H): δ ~5.0-5.5 ppm (singlet or doublet, depending on coupling) * -OCH₃ (3H): δ ~3.7 ppm (singlet) * -CH₂- (2H, C4-H): δ ~2.8-3.0 ppm (triplet or multiplet) * -CH₂- (2H, C3-H): δ ~4.0-4.2 ppm (triplet or multiplet)
¹³C NMR * C=O (ester): δ ~170-175 ppm * Aromatic Carbons: δ ~120-140 ppm * CH-O (C1): δ ~70-80 ppm * -OCH₃: δ ~52 ppm * -CH₂-O (C3): δ ~65-70 ppm * -CH₂- (C4): δ ~28-35 ppm
IR Spectroscopy * C=O Stretch (ester): ~1735-1750 cm⁻¹ (strong) * C-O Stretch (ester and ether): ~1000-1300 cm⁻¹ (strong) * Aromatic C=C Stretch: ~1450-1600 cm⁻¹ * Aromatic C-H Stretch: ~3000-3100 cm⁻¹ * Aliphatic C-H Stretch: ~2850-3000 cm⁻¹
Mass Spectrometry * [M]⁺: m/z = 192.0786 (for C₁₁H₁₂O₃) * Common Fragments: Loss of -OCH₃ (m/z = 161), loss of -COOCH₃ (m/z = 133)

Synthesis and Reactivity

Proposed Synthesis Workflow

Synthesis_Workflow A 2-(2-Hydroxyethyl)benzoic acid B Isochroman-1-one A->B Intramolecular Cyclization (e.g., acid catalysis) C Isochroman-1-carboxylic acid B->C Hydrolysis D This compound C->D Esterification (MeOH, acid catalyst)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (General Procedure):

  • Synthesis of Isochroman-1-one: 2-(2-Hydroxyethyl)benzoic acid is subjected to intramolecular cyclization, often under acidic conditions (e.g., refluxing in toluene with a catalytic amount of p-toluenesulfonic acid) with azeotropic removal of water, to yield isochroman-1-one.

  • Hydrolysis to Isochroman-1-carboxylic acid: The lactone (isochroman-1-one) is hydrolyzed to the corresponding carboxylic acid using standard basic hydrolysis conditions (e.g., aqueous NaOH or KOH) followed by acidification.

  • Esterification: The resulting isochroman-1-carboxylic acid is esterified to the methyl ester. A common method is the Fischer esterification, involving refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).[9]

Chemical Reactivity

The reactivity of this compound is dictated by the isochroman ring system and the methyl ester functional group.

Reactivity_Diagram Core This compound A Hydrolysis Core->A H₂O, H⁺ or OH⁻ B Transesterification Core->B R'OH, H⁺ or base C Amidation Core->C R₂NH D Reduction Core->D e.g., LiAlH₄ E Ring Opening Core->E Strong nucleophiles or reducing agents

Caption: Key chemical reactions of this compound.

  • Ester Group Reactions: The methyl ester can undergo hydrolysis back to the carboxylic acid, transesterification with other alcohols, amidation with amines, and reduction to the corresponding primary alcohol (1-(hydroxymethyl)isochroman).

  • Isochroman Ring Reactivity: The isochroman ring is generally stable but can be susceptible to ring-opening reactions under harsh conditions, such as with strong reducing agents or certain nucleophiles.

Biological Activity and Therapeutic Potential

While there is no specific biological data for this compound, the isochroman scaffold is present in numerous natural and synthetic compounds with a wide array of biological activities.[10][[“]] This suggests that this compound could be a valuable starting point for medicinal chemistry programs.

Known Biological Activities of Isochroman Derivatives

Isochroman derivatives have been reported to possess a range of biological activities, including:[1][10][12]

  • Antimicrobial: Exhibiting activity against various bacteria and fungi.

  • Antitumor: Showing cytotoxicity against several cancer cell lines.

  • Anti-inflammatory: Demonstrating anti-inflammatory properties.

  • Antioxidant: Acting as radical scavengers.

  • Antihypertensive: Showing potential in regulating blood pressure.

  • Central Nervous System (CNS) Activity: Some derivatives have shown effects on the CNS.

Caption: Reported biological activities of the isochroman scaffold.

The diverse biological profile of isochroman-containing molecules makes this compound an interesting candidate for further investigation and derivatization in drug discovery programs. The methyl ester functionality can also serve as a handle for the synthesis of a library of analogs with potentially enhanced or novel biological activities. For instance, the ester could be converted to amides or other functional groups to explore structure-activity relationships (SAR).[12]

Conclusion

This compound is a molecule of interest due to its core isochroman structure, which is associated with a wide range of biological activities. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The presented synthetic route offers a viable path for its preparation, and the predicted spectroscopic data can aid in its characterization. The diverse bioactivities of the isochroman class of compounds highlight the potential of this compound as a scaffold for the development of new therapeutic agents. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted.

References

"Methyl Isochroman-1-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is paramount. This guide provides the core molecular data for Methyl Isochroman-1-carboxylate.

Molecular and Physical Properties

The foundational quantitative data for this compound is summarized below.

PropertyValue
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol [1]
CAS Number 13328-86-4[1]

This information is critical for a variety of experimental and theoretical applications, from reaction stoichiometry and solution preparation to computational modeling and spectroscopic analysis. The molecular formula, C₁₁H₁₂O₃, details the elemental composition of the molecule, while the molecular weight of 192.21 g/mol provides the mass of one mole of the substance.[1]

Logical Relationship of Molecular Properties

The molecular formula and weight are intrinsically linked. The formula dictates the number and type of atoms in the molecule, the sum of whose atomic weights determines the overall molecular weight.

Molecular_Formula Molecular Formula (C₁₁H₁₂O₃) Atomic_Weights Sum of Atomic Weights (C, H, O) Molecular_Formula->Atomic_Weights determines Molecular_Weight Molecular Weight (192.21 g/mol) Atomic_Weights->Molecular_Weight calculates to

Caption: Relationship between molecular formula and molecular weight.

References

Spectroscopic Profile of Methyl Isochroman-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl Isochroman-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear tabular formats for ease of reference. Furthermore, detailed experimental protocols for a plausible synthetic route and subsequent spectroscopic analyses are provided. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows, adhering to specified formatting guidelines for clarity and accessibility.

Introduction

This compound is a derivative of the isochroman heterocyclic system, a core structure found in a variety of natural products and biologically active molecules. The introduction of a methyl carboxylate group at the 1-position significantly influences the molecule's electronic and steric properties, making its structural elucidation and characterization crucial for research and development. This guide aims to serve as a valuable resource for professionals engaged in the synthesis, characterization, and application of isochroman derivatives by providing a detailed, albeit predicted, spectroscopic profile of this compound.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.40m4HAromatic protons (H-5, H-6, H-7, H-8)
~5.10t1HH-1
~4.30m1HH-3 (equatorial)
~3.90m1HH-3 (axial)
~3.75s3H-OCH₃
~3.00m2HH-4

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~171.0QuaternaryC=O (Ester)
~135.0QuaternaryC-4a
~133.0QuaternaryC-8a
~129.0TertiaryAromatic C-H
~127.0TertiaryAromatic C-H
~126.0TertiaryAromatic C-H
~125.0TertiaryAromatic C-H
~75.0TertiaryC-1
~65.0SecondaryC-3
~52.0Primary-OCH₃
~28.0SecondaryC-4
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3070-3020MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1745StrongC=O stretch (Ester)[1]
~1600, ~1480Medium-WeakAromatic C=C stretch
~1250StrongC-O stretch (Ester)
~1100StrongC-O-C stretch (Isochroman ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound is presented below.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
192Moderate[M]⁺ (Molecular Ion)
133High[M - COOCH₃]⁺
105Moderate[C₈H₉]⁺
104High[C₈H₈]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

This section outlines a plausible synthetic route for this compound and general protocols for acquiring the spectroscopic data.

Synthesis of this compound

A viable synthetic approach to this compound is the Fischer esterification of Isochroman-1-carboxylic acid.[2][3][4][5][6]

Step 1: Synthesis of Isochroman-1-carboxylic acid

The synthesis of the precursor, Isochroman-1-carboxylic acid, can be achieved through various methods reported for the synthesis of isochroman derivatives, often involving the cyclization of appropriate precursors.[7][8][9][10]

Step 2: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Isochroman-1-carboxylic acid (1.0 eq) in an excess of methanol (e.g., 20-50 eq), which acts as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Isochroman-1-carboxylic_acid Isochroman-1-carboxylic Acid Reaction Reflux Isochroman-1-carboxylic_acid->Reaction Methanol_H Methanol / H+ Methanol_H->Reaction Workup Work-up & Purification Reaction->Workup Methyl_Isochroman-1-carboxylate This compound Workup->Methyl_Isochroman-1-carboxylate NMR NMR Methyl_Isochroman-1-carboxylate->NMR IR IR Methyl_Isochroman-1-carboxylate->IR MS MS Methyl_Isochroman-1-carboxylate->MS

Synthesis and Spectroscopic Analysis Workflow
Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

3.2.2. IR Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound, a compound of significant interest in the field of medicinal and synthetic chemistry. The presented NMR, IR, and MS data, although not directly measured, are based on sound spectroscopic principles and data from closely related analogs, offering a reliable reference for researchers. The included experimental protocols for a plausible synthesis and spectroscopic characterization provide a practical framework for the preparation and analysis of this and similar isochroman derivatives. It is our hope that this guide will facilitate further research and development in this important area of organic chemistry.

References

The Diverse Biological Activities of Isochroman Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isochroman derivatives, a class of heterocyclic compounds, have emerged as a significant area of interest in medicinal chemistry and drug discovery. Possessing a unique structural scaffold, these molecules have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological potential of isochroman derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to support researchers and drug development professionals in this field.

Anticancer Activity

Isochroman derivatives have shown notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of isochroman derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected isochroman derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Chromene DerivativeMCF-7 (Breast)-[1]
Chromene DerivativeHCT-116 (Colon)7.1 ± 0.07[1]
Chromene DerivativeHepG-2 (Liver)-[1]
Fused Chromene 4MCF-7 (Breast)-[2]
Fused Chromene 7HCT-116 (Colon)-[2]
Fused Chromene 8HepG-2 (Liver)-[2]
Fused Chromene 9MCF-7 (Breast)-[2]
Fused Chromene 10HCT-116 (Colon)-[2]
Fused Chromene 11HepG-2 (Liver)-[2]
Pyrimidine 12MCF-7 (Breast)-[2]
Pyrimidine 13HCT-116 (Colon)-[2]
Pyrimidine 14HepG-2 (Liver)-[2]
Pyrimidine 15MCF-7 (Breast)-[2]
Pyrimidine 16HCT-116 (Colon)-[2]
Schiff base 1,2,4-triazole 3Ai-ivMCF-7 (Breast)-[3]
Schiff base 1,2,4-triazole 3Bi-ivHCT-116 (Colon)-[3]

Note: A '-' indicates that the specific value was mentioned as significant but not explicitly quantified in the provided search results. Further review of the full-text articles is recommended for detailed data.

Signaling Pathways in Anticancer Activity

The anticancer effects of isochroman derivatives are often attributed to their ability to interfere with key signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[4][5][6][7][8][9] Isochroman derivatives have been shown to modulate this pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival/Proliferation Cell Survival/Proliferation mTOR->Cell Survival/Proliferation promotes Isochroman Isochroman Derivative Isochroman->PI3K inhibits Isochroman->Akt inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition by isochroman derivatives.

The MAPK/ERK pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival.[10][11][12] Aberrant activation of this pathway is a hallmark of many cancers.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Growth Factor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Isochroman Isochroman Derivative Isochroman->Raf inhibits Isochroman->MEK inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation/Survival Cell Proliferation/Survival Gene Expression->Cell Proliferation/Survival promotes

Caption: MAPK/ERK signaling pathway and potential targets of isochroman derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1][2][3][13][14]

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Test isochroman derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the isochroman derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.[3]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well.[3]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.[3] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Isochroman Derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Incubate for 2h in dark G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability and IC50 I->J

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Several isochroman derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their ability to inhibit microbial growth suggests their potential as lead compounds for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of isochroman derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Spiropyrrolidine derivative 4aBacillus subtilis32[15]
Spiropyrrolidine derivative 4aStaphylococcus epidermidis32[15]
Spiropyrrolidine derivative 4bBacillus subtilis32[15]
Spiropyrrolidine derivative 4bStaphylococcus epidermidis32[15]
Spiropyrrolidine derivative 4cBacillus subtilis32[15]
Spiropyrrolidine derivative 4cStaphylococcus epidermidis32[15]
Spiropyrrolidine derivative 4dBacillus subtilis32[15]
Spiropyrrolidine derivative 4dStaphylococcus epidermidis32[15]
Isochroman-fused coumarin 4eRhizoctonia solani3.59 (ED50)[16]
-Aspergillus niger-[17]
-Candida albicans-[18]

Note: ED50 refers to the effective dose for 50% of the population. Further review of full-text articles is necessary to expand this table with more isochroman derivatives and microbial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[16][19][20][21][22]

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test isochroman derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile saline or PBS

  • Microplate reader (optional, for automated reading)

  • Prepare Inoculum: Prepare a standardized inoculum of the microorganism from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the isochroman derivatives in the broth medium directly in the 96-well plates. The final volume in each well is typically 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the compound and microorganisms.

  • Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[19]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Broth_Microdilution_Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of Isochroman Derivatives in 96-well plate B->C D Include growth and sterility controls C->D E Incubate for 16-20h D->E F Visually or spectrophotometrically determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Isochroman derivatives have demonstrated the ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[23][24][25]

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[23][24][25][26]

  • RAW 264.7 macrophage cells

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test isochroman derivatives

  • Griess reagent (for NO measurement)

  • 96-well plates

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the isochroman derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate in the dark at room temperature for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

Neuroprotective Activity

Certain isochroman derivatives have shown promise in protecting neuronal cells from various insults, suggesting their potential in the treatment of neurodegenerative diseases.

Experimental Protocol: Neuroprotection against 6-OHDA-induced Toxicity in SH-SY5Y Cells

This protocol evaluates the neuroprotective effect of isochroman derivatives against the neurotoxin 6-hydroxydopamine (6-OHDA), which is commonly used to model Parkinson's disease in vitro.[27]

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 6-hydroxydopamine (6-OHDA)

  • Test isochroman derivatives

  • Reagents for cell viability assessment (e.g., MTT)

  • Cell Culture and Differentiation (optional): Culture SH-SY5Y cells. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid for several days.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the isochroman derivatives for a specified period (e.g., 24 hours).

  • 6-OHDA Treatment: Expose the cells to a neurotoxic concentration of 6-OHDA for 24 hours.

  • Cell Viability Assessment: After the treatment period, assess cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells treated with both the isochroman derivative and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.

Antidiabetic Activity

Some isochroman derivatives have been investigated for their potential to manage diabetes, primarily through the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[20][22][24][28][29][30]

Experimental Protocol: PTP1B Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.[20][22][24][28][29]

  • Recombinant human PTP1B enzyme

  • PTP1B assay buffer

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Test isochroman derivatives

  • 96-well plates

  • Microplate reader

  • Reaction Mixture Preparation: In a 96-well plate, add the PTP1B assay buffer, the test compound at various concentrations, and the PTP1B enzyme.

  • Pre-incubation: Pre-incubate the mixture for a short period at 37°C.

  • Initiate Reaction: Add the substrate pNPP to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a strong base (e.g., NaOH).

  • Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis: Calculate the percentage of PTP1B inhibition for each compound concentration and determine the IC50 value.

Synthesis of Isochroman Derivatives

The synthesis of isochroman derivatives can be achieved through various chemical strategies. One common method is the Oxa-Pictet-Spengler reaction.[14]

General Synthetic Protocol: Oxa-Pictet-Spengler Reaction

This reaction involves the cyclization of a β-arylethyl alcohol with an aldehyde or ketone in the presence of an acid catalyst.

  • Reactant Mixture: A mixture of the β-arylethyl alcohol and the aldehyde or ketone is dissolved in a suitable solvent.

  • Acid Catalyst: An acid catalyst (e.g., a Brønsted or Lewis acid) is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to several days, depending on the reactivity of the substrates.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching the acid, extracting the product into an organic solvent, and purifying it by column chromatography to yield the desired isochroman derivative.

Note: The specific reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time, need to be optimized for each specific set of reactants.

The diverse biological activities of isochroman derivatives highlight their significant potential as a source of new therapeutic agents. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic properties, supported by quantitative data and detailed experimental protocols. The visualization of their interactions with key signaling pathways offers a deeper understanding of their mechanisms of action. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. This document serves as a valuable resource for researchers dedicated to advancing the field of isochroman-based drug discovery.

References

Methyl Isochroman-1-carboxylate: A Heterocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceutical agents, exhibiting a wide array of biological activities.[1][2] Its rigid, bicyclic structure provides a valuable three-dimensional framework for the precise spatial orientation of functional groups, making it an attractive core for medicinal chemistry campaigns. Among the various isochroman derivatives, Methyl Isochroman-1-carboxylate emerges as a particularly versatile building block, offering multiple points for chemical elaboration to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.

This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, synthesis strategies, and applications in drug discovery. It is intended to serve as a resource for scientists engaged in the design and synthesis of novel bioactive molecules.

Physicochemical and Spectroscopic Data

While detailed experimental spectroscopic data for this compound is not extensively published, its fundamental properties can be defined. This information is crucial for reaction monitoring and characterization of its derivatives.

PropertyValueSource
CAS Number 13328-86-4
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [3]
Appearance (Predicted) Colorless to pale yellow oil or solid-
Boiling Point (Not specified)[3]
Purity Typically available at ≥97%[3]

Synthesis Strategies for the Isochroman Core

The construction of the isochroman ring system is a well-established area of organic synthesis, with several reliable methods reported in the literature. The choice of method often depends on the availability of starting materials and the desired substitution pattern. This compound can be accessed through these foundational routes, followed by functional group manipulation.

Synthesis MethodDescriptionKey ReagentsYieldsReference
Cyclization of Ortho-Substituted Precursors Chlorination of an o-tolylacetic acid derivative followed by base-mediated ring closure to form an isochromanone intermediate.SO₂Cl₂, AIBN, KHCO₃60-84%[4]
Oxa-Pictet-Spengler Reaction A straightforward and modular approach involving the condensation of a β-phenylethanol with an aldehyde or its equivalent.Acid catalystVariable[1]
Halo-Cycloacetalization Diastereoselective cyclization of olefinic aldehydes and alcohols using N-haloamides as halogenating agents under mild, catalyst-free conditions.N-haloamides (e.g., NBS, NCS)Moderate to High[5]
Electrochemical Cross-Coupling A modern, oxidant-free method for C(sp³)–H functionalization of the isochroman core with various partners like ketones or alcohols.Methanesulfonic acid (MsOH)Moderate to High[6][7]
Lewis Acid-Catalyzed Cyclialkylation Intramolecular cyclization of precursors, often involving methoxymethyl ether intermediates, to form the isochroman ring.Lewis acids, NaH~91%[8]

A general workflow for synthesizing the isochroman core and subsequently forming this compound is depicted below. This process highlights the key stages of ring formation and functionalization.

G start_material Ortho-Substituted Aromatic Precursor intermediate Key Intermediate (e.g., Isochromanone) start_material->intermediate Ring Formation Reaction (e.g., Cyclization) core Isochroman Core intermediate->core Reduction/ Functionalization final_product This compound core->final_product Carboxylation & Esterification

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

This compound is an ideal building block due to the presence of two key reactive handles: the ester group at the 1-position and the aromatic ring. These sites allow for a diverse range of chemical transformations to generate libraries of novel compounds for biological screening.

  • Ester Manipulation : The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for amides, larger esters, or other acid derivatives.[4] Reduction of the ester can yield the corresponding primary alcohol.

  • Aromatic Ring Functionalization : The benzene ring of the isochroman core can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) to introduce additional substituents, modulating the electronic and steric properties of the molecule.

  • α-C-H Functionalization : The C-H bond at the 1-position (adjacent to the oxygen and the carboxylate) can be a site for radical or oxidative functionalization, allowing for the introduction of various substituents.[6]

The derivatization potential is a key attribute that underscores its utility in medicinal chemistry for SAR exploration.

G core Methyl Isochroman-1-carboxylate ester_hydrolysis Isochroman-1-carboxylic Acid core->ester_hydrolysis Hydrolysis (NaOH, H₂O) ester_reduction 1-Hydroxymethyl Isochroman core->ester_reduction Reduction (LiAlH₄) aromatic_sub Ring-Substituted Derivatives (Halogenation, Nitration, etc.) core->aromatic_sub Electrophilic Aromatic Substitution amide_coupling Amide Derivatives ester_hydrolysis->amide_coupling Amide Coupling (R₂NH, DCC/EDCI)

Caption: Derivatization pathways for this compound.

Applications in Drug Discovery and Biological Activity

Derivatives of the isochroman core have been reported to possess a wide spectrum of biological activities, validating its status as a privileged scaffold. The strategic modification of the this compound building block can lead to potent and selective modulators of various biological targets.

Biological Target / ActivityLead Compound / Derivative ClassPotency / Key FindingReference
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Isochroman mono-carboxylic acid derivativesCompound 4n showed an IC₅₀ of 51.63 nM.[9]
α₁-Adrenergic Receptor Antagonism Isochroman-4-one hybrids with arylpiperazineCompound 6e significantly reduced blood pressure in spontaneously hypertensive rats.[10]
Neurokinin-1 (NK₁) Receptor Antagonism (2S,3S)-3-methylamino-2-phenylpiperidine derivativesCompound CJ-17,493 displayed a Kᵢ of 0.2 nM for the human NK₁ receptor.[11]
Antimicrobial Activity General isochroman derivativesModerate effects against Gram-positive bacteria such as Staphylococcus aureus.[4]
Antioxidant Activity 3-phenyl-1H-isochromen-1-one analoguesDemonstrated higher activity than ascorbic acid in DPPH assays.[4]
Herbicidal Activity 3,7-dimethyl-8-hydroxy-6-methoxyisochromanInhibited etiolated wheat coleoptile growth by 100% at 10⁻³ M.[8]

The antagonism of G-protein coupled receptors (GPCRs) like the α₁-adrenergic and NK₁ receptors represents a significant area of application for isochroman-based compounds. These drugs function by blocking the binding of endogenous ligands, thereby inhibiting downstream signaling cascades.

G ligand Endogenous Ligand (e.g., Norepinephrine) receptor α₁-Adrenergic Receptor (GPCR) ligand->receptor Binds & Activates antagonist Isochroman Derivative (Antagonist) antagonist->receptor Binds & Blocks g_protein Gq Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc downstream Downstream Signaling (IP₃, DAG → Ca²⁺ Release) plc->downstream response Physiological Response (e.g., Vasoconstriction) downstream->response

Caption: Simplified signaling pathway showing α₁-adrenergic receptor antagonism.

Experimental Protocols

Representative Protocol: Synthesis of Isochroman from 2-Phenylethanol

Disclaimer: This is a generalized protocol and may require optimization for specific substrates and scales. All work should be conducted in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylethanol (1.0 eq).

  • Reagent Addition: Add paraformaldehyde (1.5 eq) to the flask and stir the mixture. Carefully add concentrated hydrochloric acid (approx. 1.1 eq) dropwise. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature around 30-40°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x volumes).

  • Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate (2 x volumes), water (2 x volumes), and finally with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude isochroman product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation to afford the pure isochroman.

Conclusion

This compound stands out as a high-value heterocyclic building block for medicinal chemistry and drug discovery. Its rigid framework, combined with strategically placed functional groups, provides an excellent starting point for the synthesis of diverse compound libraries. The well-documented biological relevance of the isochroman core, particularly in modulating key physiological targets, ensures that derivatives of this scaffold will continue to be a fertile ground for the development of next-generation therapeutics. The synthetic accessibility and potential for straightforward chemical modification make this compound an essential tool for researchers aiming to innovate in the fields of organic synthesis and pharmaceutical sciences.

References

Review of isochroman scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isochroman Scaffold in Medicinal Chemistry

Introduction

The isochroman scaffold, a bicyclic ether containing a fused benzene and dihydropyran ring, is a prominent structural motif in a vast array of natural products and synthetic molecules.[1][2] Its unique conformational features and synthetic tractability have established it as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive review of the isochroman core, detailing its diverse biological activities, key structure-activity relationships (SAR), and the experimental methodologies employed in its synthesis and evaluation, aimed at researchers, scientists, and professionals in drug development.

Biological Activities of Isochroman Derivatives

The isochroman nucleus is associated with a wide spectrum of pharmacological properties. Medicinal chemists have successfully developed isochroman-based candidates for various therapeutic areas.[1][3] The key biological activities are summarized below:

  • Antihypertensive Activity: Certain isochroman-4-one hybrids bearing an arylpiperazine moiety have been designed and synthesized as potent α1-adrenergic receptor antagonists, demonstrating significant vasodilatory effects and the potential to lower blood pressure.

  • Antimicrobial and Antifungal Activity: Isochroman derivatives have shown notable efficacy against various bacterial and fungal strains.[1] For instance, isochroman-fused coumarins have been identified as potent antifungal agents against the rice pathogen Rhizoctonia solani.[4]

  • Antitumor Activity: The cytotoxicity of isochroman derivatives against several human cancer cell lines has been reported, making this scaffold a promising starting point for the development of new anticancer agents.[1][3]

  • Anti-inflammatory Effects: Several compounds containing the isochroman core exhibit anti-inflammatory properties.[1][3] Spiro[isochroman-piperidine] analogues, for example, have been shown to inhibit histamine release from mast cells.[5]

  • Central Nervous System (CNS) Activity: The isochroman scaffold is present in molecules that act on the central nervous system, including dopamine D4 receptor antagonists.[1][3]

  • Antioxidant Properties: Many isochroman derivatives have been investigated for their ability to scavenge free radicals and act as antioxidants.[3]

  • Herbicidal Activity: Notably, the natural product 3,7-dimethyl-8-hydroxy-6-methoxyisochroman (DHMI) and its synthetic derivatives have demonstrated significant phytotoxic activity, suggesting their potential use as herbicides.[6]

Quantitative Data on Bioactive Isochroman Derivatives

The following tables summarize key quantitative data for various isochroman derivatives, facilitating a clear comparison of their biological potencies.

Table 1: Antifungal Activity of Isochroman-Fused Coumarins

CompoundTarget OrganismActivity MetricValue (µM)
4eRhizoctonia solaniED503.59[4]

Table 2: Antihistamine Release Activity of Spiro[isochroman-piperidine] Analogues

Compound TypeActivityNote
1'-alkylspiro[isochroman-3,4-piperidines]Inhibition of histamine release[5]Activity is dependent on the nature of the 1'-alkyl group.[5]
1'-alkylspiro[isochroman-4,4'-piperidines]Inhibition of histamine release[5]Structure-activity relationships have been investigated.[5][7][8]

Table 3: Herbicidal Activity of DHMI and Derivatives

CompoundTargetConcentration (M)Inhibition (%)
DHMIEtiolated wheat coleoptile growth10⁻³100[6]
DHMIEtiolated wheat coleoptile growth10⁻⁴43[6]
DHMI-acetoxyEtiolated wheat coleoptile growth10⁻³100[6]
DHMI-acetoxyEtiolated wheat coleoptile growth10⁻⁴42[6]

Experimental Protocols and Methodologies

The synthesis and biological evaluation of isochroman derivatives involve a range of chemical and biological techniques. Below are representative protocols for key methodologies cited in the literature.

General Synthesis of α-Substituted Isochromans via Cross-Dehydrogenative Coupling (CDC)

A common strategy to functionalize the isochroman core is through CDC reactions, which form a C-O bond at the C1 position.

  • Protocol: To a solution of the isochroman derivative (0.3 mmol) in a suitable solvent, N-hydroxyphthalimide (2 equivalents) and tetrabutylammonium iodide (TBAI, 20 mol%) are added. The reaction is initiated by the addition of tert-butyl hydroperoxide (TBHP, 0.6 mmol). The mixture is stirred at a specified temperature (e.g., 80°C) for a set time (e.g., 2 hours). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the α-aminoxyl isochroman product.[9]

Synthesis of Isochroman-4-one Hybrids as Antihypertensive Agents

This protocol describes the synthesis of hybrid molecules combining the isochroman-4-one core with an arylpiperazine moiety, a known pharmacophore for α1-adrenergic receptor antagonism.

  • Lead Compound: The synthesis often starts from 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP), a natural product.

  • Hybridization Strategy: A linker is typically introduced at one of the hydroxyl groups of the isochroman core, which is then coupled with a desired arylpiperazine derivative.

  • General Steps:

    • Protection: Selectively protect one of the hydroxyl groups on the isochroman core if necessary.

    • Alkylation: React the free hydroxyl group with a bifunctional linker (e.g., a dihaloalkane) under basic conditions.

    • Coupling: The resulting intermediate is then reacted with the appropriate arylpiperazine to form the final hybrid molecule.

    • Deprotection: If a protecting group was used, it is removed in the final step.

    • Purification: All intermediates and the final products are purified by column chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Biological Evaluation: In Vitro Vasodilation Assay

This assay is used to determine the vasodilatory effect of the synthesized compounds, which is indicative of potential antihypertensive activity.

  • Protocol:

    • Thoracic aortic rings are isolated from rats (e.g., Wistar rats).

    • The aortic rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂.

    • The rings are pre-contracted with an α-agonist such as phenylephrine or norepinephrine.

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., isochroman-4-one hybrid) are added to the bath.

    • The relaxation of the aortic ring is measured isometrically and expressed as a percentage of the pre-contraction.

    • Dose-response curves are plotted to determine the EC50 (half-maximal effective concentration) for each compound.

Visualizing Pathways and Relationships

Mechanism of Action: α1-Adrenergic Receptor Antagonism

Many isochroman-based antihypertensive agents function by blocking the α1-adrenergic receptor. This prevents the binding of endogenous catecholamines like norepinephrine, leading to the relaxation of vascular smooth muscle and a decrease in blood pressure.

G cluster_0 Normal Signaling cluster_1 Inhibition by Isochroman Norepinephrine Norepinephrine Alpha1_R α1-Adrenergic Receptor (Gq) Norepinephrine->Alpha1_R Binds PLC Phospholipase C (PLC) Alpha1_R->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release (from SR) IP3_DAG->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Causes Isochroman Isochroman Antagonist Alpha1_R_B α1-Adrenergic Receptor (Gq) Isochroman->Alpha1_R_B Blocks No_Signal Signal Blocked Alpha1_R_B->No_Signal

Caption: α1-Adrenergic signaling and its inhibition by an isochroman antagonist.

General Experimental Workflow

The development of novel bioactive isochroman derivatives typically follows a structured workflow from initial design to in vivo testing.

G Design Compound Design (e.g., Hybridization) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro In Vitro Screening (e.g., Vasodilation Assay) Characterization->In_Vitro SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt In_Vivo In Vivo Testing (e.g., SHR model) SAR_Analysis->In_Vivo Potent Compounds Lead_Opt->Synthesis Iterative Improvement Tox Toxicology & ADME Studies In_Vivo->Tox

Caption: Workflow for discovery of bioactive isochroman derivatives.

Structure-Activity Relationship (SAR) Logic

The biological activity of isochroman derivatives is highly dependent on the nature and position of substituents on the core scaffold. This relationship can be visualized to guide further drug design.

G cluster_R1 Modification at R1 cluster_R2 Modification at R2 Core Isochroman Scaffold Arylpiperazine Arylpiperazine Moiety Core->Arylpiperazine Substitution Alkyl Simple Alkyl Chain Core->Alkyl Substitution Methoxy Methoxy Group Core->Methoxy Substitution Hydroxy Hydroxy Group Core->Hydroxy Substitution Potent_Antagonist Potent α1-Antagonist Arylpiperazine->Potent_Antagonist leads to Low_Activity Low/No Activity Alkyl->Low_Activity leads to Activity_Mod Modulated Activity Methoxy->Activity_Mod Hydroxy->Activity_Mod

References

Methyl Isochroman-1-carboxylate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl Isochroman-1-carboxylate. Drawing upon established principles of organic chemistry and pharmaceutical stability testing, this document offers a framework for handling and storing this compound to ensure its integrity for research and development purposes. While specific experimental stability data for this compound is not extensively available in public literature, this guide synthesizes information on related chemical structures, such as aromatic esters and isochroman derivatives, to provide a robust set of recommendations.

Chemical Profile

This compound is an organic compound featuring an isochroman core structure with a methyl carboxylate group at the 1-position. Its chemical stability is primarily influenced by the ester functional group and the aromatic ring system.

Property Value
IUPAC Name Methyl 3,4-dihydro-1H-isochromene-1-carboxylate
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
CAS Number 13328-86-4
Appearance Typically a solid or oil

Stability Profile and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its ester functionality, which is susceptible to hydrolysis. The aromatic isochroman moiety, in contrast, generally exhibits good thermal and oxidative stability[1].

Hydrolytic Stability

The primary degradation pathway for this compound is expected to be the hydrolysis of the methyl ester group. This reaction can be catalyzed by both acids and bases, yielding isochroman-1-carboxylic acid and methanol[2][3]. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible[3].

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification, which is an irreversible reaction that produces the carboxylate salt and methanol[3]. This process is generally faster than acid-catalyzed hydrolysis.

Oxidative Stability

Aromatic esters are known for their excellent oxidative stability[1]. The isochroman ring system is relatively stable to oxidation under normal storage conditions. However, exposure to strong oxidizing agents or prolonged exposure to air and light may lead to gradual degradation.

Photostability

Compounds with aromatic rings can be susceptible to photodegradation. While specific data for this compound is unavailable, it is prudent to protect the compound from direct exposure to UV and high-intensity visible light to prevent potential degradation.

Thermal Stability

Aromatic esters generally possess high thermal stability[1]. Significant thermal degradation is not expected under standard storage and handling conditions. However, elevated temperatures will accelerate the rate of hydrolysis if moisture is present[2].

A logical diagram illustrating the factors that can affect the stability of this compound is presented below.

substance This compound degradation Degradation temp Elevated Temperature temp->degradation Accelerates reactions light Light Exposure (UV) light->degradation Induces photodegradation ph pH (Acidic/Basic) ph->degradation Catalyzes hydrolysis moisture Moisture/Humidity moisture->degradation Enables hydrolysis oxidants Oxidizing Agents oxidants->degradation Causes oxidation hydrolysis Hydrolysis Product: Isochroman-1-carboxylic Acid degradation->hydrolysis photo_deg Photodegradation Products degradation->photo_deg ox_deg Oxidation Products degradation->ox_deg

Factors influencing the stability of this compound.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended. These are based on best practices for storing aromatic esters and other sensitive organic compounds[4].

Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated)To minimize the rate of potential hydrolytic and other degradation reactions.
Light Store in a dark, light-resistant container.To prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To minimize oxidation.
Container Tightly sealed, non-reactive container (e.g., amber glass vial).To prevent exposure to moisture and air.
Moisture Store in a dry environment. Use of a desiccator is recommended.To prevent hydrolysis of the ester group.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound would involve assessing its stability under various stress conditions. The following are general protocols that can be adapted for this purpose, based on established pharmaceutical stability testing guidelines[5][6][7].

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways[8].

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24-48 hours.

    • Basic Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for 8-24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solid compound and its solution to UV light (e.g., 254 nm) and visible light for a defined period.

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for 48-72 hours.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector.

  • Peak Purity: Assess the purity of the main peak to ensure that no degradation products are co-eluting.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions[5][7][9].

Objective: To determine the stability of this compound over time under defined storage conditions.

Methodology:

  • Sample Packaging: Store samples of this compound in the proposed long-term storage container.

  • Storage Conditions:

    • Long-Term: 5°C ± 3°C (refrigerated).

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for 6 months.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance

    • Assay (potency)

    • Purity (related substances/degradation products)

The general workflow for a stability testing program is outlined in the diagram below.

start Start: Pure Compound forced_deg Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) start->forced_deg method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_deg->method_dev long_term Long-Term Stability Study (e.g., 5°C) method_dev->long_term accelerated Accelerated Stability Study (e.g., 25°C/60% RH) method_dev->accelerated analysis Analyze Samples at Time Points (Assay, Purity) long_term->analysis accelerated->analysis data_eval Evaluate Data analysis->data_eval shelf_life Determine Shelf-Life and Storage Conditions data_eval->shelf_life end End: Stability Profile Established shelf_life->end

General workflow for a chemical stability testing program.

Summary of Quantitative Stability Data (Hypothetical)

Condition Time Parameter Specification Hypothetical Result
Long-Term (5°C) 12 MonthsAssay98.0% - 102.0%99.5%
Total ImpuritiesNMT 1.0%0.45%
Accelerated (25°C/60% RH) 6 MonthsAssay98.0% - 102.0%98.2%
Total ImpuritiesNMT 1.0%0.95%
Acid Hydrolysis (0.1N HCl, 60°C) 24 HoursDegradationReport~15% degradation
Base Hydrolysis (0.1N NaOH, RT) 8 HoursDegradationReport~40% degradation

NMT: Not More Than

Conclusion

The stability of this compound is primarily dictated by its susceptibility to hydrolysis. To ensure its long-term integrity, it is crucial to store the compound under refrigerated, dry, and dark conditions in a tightly sealed container, preferably under an inert atmosphere. The provided experimental protocols offer a framework for conducting thorough stability assessments to establish a definitive shelf-life and to understand its degradation profile, which is essential for its application in research and drug development.

References

The Rising Promise of Isochromans: A Technical Guide to Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold, a privileged heterocyclic motif, is a cornerstone in the architecture of numerous bioactive natural products and synthetic pharmaceuticals.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antihypertensive properties, making them a fertile ground for drug discovery.[2][3] This technical guide provides an in-depth overview of the discovery and isolation of novel isochroman compounds, with a particular focus on those derived from fungal sources. It offers detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in this promising field.

Discovery of Novel Isochromans: A Chemical Treasure Hunt in Fungi

Endophytic and marine fungi have emerged as prolific sources of structurally diverse and biologically active isochroman derivatives.[4][5][6][7] The unique and competitive environments these microorganisms inhabit are believed to drive the evolution of novel biosynthetic pathways, leading to the production of unique secondary metabolites.

Recent studies have successfully isolated a variety of new and known isochromans from fungal strains. For example, co-cultivation of the marine fungus Cosmospora sp. with the phytopathogen Magnaporthe oryzae induced the production of isochromanones, including two new derivatives, soudanones H and I.[5] Similarly, the endophytic fungus Annulohypoxylon truncatum yielded six new isochroman derivatives, named annulohypoxylomans A–C, annulohypoxylomanols A and B, and annulohypoxyloside.[4]

Quantitative Bioactivity Data of Isolated Isochroman Compounds

The biological evaluation of newly isolated isochroman compounds is a critical step in the drug discovery pipeline. The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of several recently discovered isochromans.

Compound NameFungal SourceCell Line/TargetActivityIC50 ValueReference
XylariphiloneAnnulohypoxylon truncatumLPS-induced IL-6 productionAnti-inflammatory5.3 µM[4]
XylariphiloneAnnulohypoxylon truncatumLPS-induced IL-12 p40 productionAnti-inflammatory19.4 µM[4]
XylariphiloneAnnulohypoxylon truncatumLPS-induced TNF-α productionAnti-inflammatory37.6 µM[4]
Soudanone ECosmospora sp. (co-culture)Magnaporthe oryzaeAntifungal62.5 µg/mL[5]
Soudanone DCosmospora sp. (co-culture)Magnaporthe oryzaeAntifungal62.5 µg/mL[5]
Pseudoanguillosporin ACosmospora sp. (co-culture)Pseudomonas syringaeAntibacterial3.9 µg/mL[5]
Pseudoanguillosporin ACosmospora sp. (co-culture)Xanthomonas campestrisAntibacterial3.9 µg/mL[5]
Pseudoanguillosporin ACosmospora sp. (co-culture)Magnaporthe oryzaeAntifungal7.8 µg/mL[5]
Pseudoanguillosporin ACosmospora sp. (co-culture)Phytophthora infestansAntifungal7.8 µg/mL[5]
(3R,4S)-3,4-dihydro-8-hydroxy-4-methoxy-3-methylisocoumarinPhomopsis sp.Subintestinal vessel plexus (SIV)Angiogenic-[6]
Phthalide 73Unspecified fungusBacillus cereusAntibacterial12.5 µg/mL[6]
Dihydroisocoumarin 74Unspecified fungusKB cellsCytotoxic22.6 µg/mL[6]
Dihydroisocoumarin 74Unspecified fungusVero cellsCytotoxic48.2 µg/mL[6]
PseudodeflectusinAspergillus pseudodeflectusHeLa-S3, NUGC-3, HL-60CytotoxicNot specified[8]

Experimental Protocols: A Roadmap to Isolation and Characterization

The successful isolation and structural elucidation of novel isochroman compounds hinge on a systematic and multi-step experimental approach. The following protocols provide a detailed methodology based on commonly employed techniques in the field.

Fungal Cultivation and Extraction
  • Fungal Strain: Begin with a pure culture of the selected endophytic or marine fungus.

  • Cultivation: Inoculate the fungus into a suitable liquid or solid medium (e.g., Potato Dextrose Broth (PDB) or rice medium). Incubate under appropriate conditions (temperature, light, and agitation) for a period sufficient for secondary metabolite production (typically 2-4 weeks).

  • Extraction:

    • For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an organic solvent such as ethyl acetate (EtOAc) three times. Combine the organic layers.

    • For solid cultures, air-dry and grind the fermented substrate. Macerate the ground material with EtOAc at room temperature.

    • Concentrate the combined organic extracts under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate the target isochroman compounds.

  • Initial Fractionation (Column Chromatography):

    • Stationary Phase: Silica gel (200-300 mesh) or Sephadex LH-20.

    • Mobile Phase: A gradient of solvents with increasing polarity, for example, a hexane-EtOAc gradient followed by an EtOAc-methanol (MeOH) gradient.

    • Fraction Collection: Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Further Purification (High-Performance Liquid Chromatography - HPLC):

    • System: A semi-preparative or preparative HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of water (often containing a modifier like 0.1% formic acid) and an organic solvent like acetonitrile (ACN) or MeOH.

    • Detection: Monitor the elution profile at multiple wavelengths (e.g., 210, 254, and 280 nm) to detect compounds with different chromophores.

    • Peak Collection: Collect individual peaks corresponding to pure compounds.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information about the number and types of protons and carbons in the molecule.

    • 2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between atoms and assemble the final structure.

  • Optical Rotation: The specific rotation is measured to determine the stereochemistry of chiral centers.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental and logical flows, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_cultivation Fungal Cultivation & Extraction cluster_purification Chromatographic Purification cluster_elucidation Structure Elucidation Fungal_Strain Fungal_Strain Cultivation Cultivation Fungal_Strain->Cultivation Inoculation Extraction Extraction Cultivation->Extraction Harvesting Crude_Extract Crude_Extract Extraction->Crude_Extract Concentration Column_Chromatography Column_Chromatography Crude_Extract->Column_Chromatography Initial Fractionation Fractions Fractions Column_Chromatography->Fractions HPLC HPLC Fractions->HPLC Further Purification Pure_Compounds Pure_Compounds HPLC->Pure_Compounds Peak Collection MS MS Pure_Compounds->MS Molecular Formula NMR NMR Pure_Compounds->NMR Structural Connectivity Optical_Rotation Optical_Rotation Pure_Compounds->Optical_Rotation Stereochemistry Final_Structure Final_Structure MS->Final_Structure NMR->Final_Structure Optical_Rotation->Final_Structure Bioactivity_Assay Bioactivity_Assay Final_Structure->Bioactivity_Assay Biological Evaluation

Caption: A generalized workflow for the discovery and isolation of novel isochroman compounds.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Pro_inflammatory_Cytokines induces transcription Isochroman_Compound Isochroman Compound (e.g., Xylariphilone) Isochroman_Compound->NF_kB inhibits

Caption: A simplified diagram of the LPS-induced pro-inflammatory signaling pathway inhibited by some isochroman compounds.

Conclusion

The discovery and isolation of novel isochroman compounds from natural sources, particularly fungi, represent a vibrant and promising area of research. The diverse biological activities exhibited by this class of molecules underscore their potential as lead compounds in drug development. The systematic application of the detailed experimental protocols outlined in this guide, from fungal cultivation and extraction to chromatographic purification and spectroscopic structure elucidation, will empower researchers to efficiently explore this rich chemical space. The continued investigation into isochromans is poised to unveil new therapeutic agents for a range of human diseases.

References

Methodological & Application

Synthesis of Methyl Isochroman-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Methyl Isochroman-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections outline the primary synthetic strategies, detailed experimental procedures, and characterization data.

Synthetic Strategies

The synthesis of this compound can be approached through a two-step process:

  • Formation of the Isochroman-1-carboxylic Acid Core: This key intermediate can be synthesized via two primary routes:

    • Route A: Lithiation and Carboxylation of Isochroman: This method involves the deprotonation of isochroman at the 1-position using a strong organolithium base, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality.

    • Route B: Cyclization of a Phenylacetic Acid Derivative: An alternative approach involves the intramolecular cyclization of a suitably substituted phenylacetic acid precursor, such as 2-(2-hydroxyethyl)benzoic acid, under acidic conditions.

  • Esterification: The resulting Isochroman-1-carboxylic acid is then converted to its methyl ester via standard esterification procedures, most commonly the Fischer-Speier esterification using methanol in the presence of an acid catalyst.[1]

Below is a visual representation of the overall synthetic workflow.

G cluster_0 Route A cluster_1 Route B cluster_2 Final Step Isochroman Isochroman Lithiation 1. Lithiation (n-BuLi) 2. Carboxylation (CO2) Isochroman->Lithiation Isochroman_acid_A Isochroman-1-carboxylic acid Lithiation->Isochroman_acid_A Isochroman_acid_final Isochroman-1-carboxylic acid Precursor 2-(2-Hydroxyethyl)benzoic acid Cyclization Acid-catalyzed Cyclization Precursor->Cyclization Isochroman_acid_B Isochroman-1-carboxylic acid Cyclization->Isochroman_acid_B Esterification Fischer Esterification (Methanol, H+) Isochroman_acid_final->Esterification Final_Product This compound Esterification->Final_Product

Figure 1: General synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the target compound and its immediate precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearancePurityStorage Conditions
Isochroman-1-carboxylic AcidC₁₀H₁₀O₃178.1813328-85-3Not specified≥95%Not specified
This compoundC₁₁H₁₂O₃192.2113328-86-4Not specified≥97%0-8 °C

Experimental Protocols

Protocol 1: Synthesis of Isochroman-1-carboxylic Acid via Amide Hydrolysis

This protocol is adapted from a known procedure for the synthesis of amides from isochroman-1-carboxylic acid, suggesting the availability of the starting carboxylic acid.[2][3]

Materials:

  • Isochroman-1-carboxamide (or a suitable precursor that can be hydrolyzed to the carboxylic acid)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Dioxane

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of the starting amide in dioxane is treated with concentrated hydrochloric acid.

  • The reaction mixture is heated under reflux for several hours to ensure complete hydrolysis.

  • After cooling to room temperature, the mixture is neutralized with a sodium hydroxide solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude Isochroman-1-carboxylic acid.

  • Purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Fischer Esterification

This is a general yet effective protocol for the esterification of carboxylic acids.[4][5]

Materials:

  • Isochroman-1-carboxylic acid

  • Methanol (MeOH)

  • Phosphorus Oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To an ice-cold solution of Isochroman-1-carboxylic acid (1 mmol) in methanol (5 mL), slowly add phosphorus oxychloride (1.2 mmol) or a catalytic amount of concentrated sulfuric acid.[4]

  • Stir the resulting solution at room temperature for 2 hours.

  • Pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression from starting materials to the final product as described in the protocols.

G cluster_protocol1 Protocol 1: Acid Synthesis cluster_protocol2 Protocol 2: Esterification Amide Isochroman-1-carboxamide Hydrolysis Acid Hydrolysis (HCl, Dioxane, Reflux) Amide->Hydrolysis Acid Isochroman-1-carboxylic Acid Hydrolysis->Acid Acid2 Isochroman-1-carboxylic Acid Esterification Esterification (MeOH, POCl3 or H2SO4) Acid2->Esterification Ester This compound Esterification->Ester

Figure 2: Logical flow of the two-stage synthesis of this compound.

References

Synthesis of Methyl Isochroman-1-carboxylate from 2-Phenylethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of Methyl Isochroman-1-carboxylate, a valuable scaffold in medicinal chemistry, starting from the readily available 2-phenylethanol. The synthesis proceeds through the formation of an isochroman intermediate, followed by oxidation to isochroman-1-one, hydrolysis to isochroman-1-carboxylic acid, and subsequent esterification.

Overall Synthetic Pathway

The synthesis of this compound from 2-phenylethanol is accomplished in a four-step sequence as illustrated below.

Overall_Synthesis 2-Phenylethanol 2-Phenylethanol Isochroman Isochroman 2-Phenylethanol->Isochroman Step 1: Cyclization Isochroman-1-one Isochroman-1-one Isochroman->Isochroman-1-one Step 2: Oxidation Isochroman-1-carboxylic_acid Isochroman-1-carboxylic acid Isochroman-1-one->Isochroman-1-carboxylic_acid Step 3: Hydrolysis Methyl_Isochroman-1-carboxylate This compound Isochroman-1-carboxylic_acid->Methyl_Isochroman-1-carboxylate Step 4: Esterification

Caption: Four-step synthesis of this compound.

Step 1: Synthesis of Isochroman from 2-Phenylethanol

This initial step involves an acid-catalyzed cyclization of 2-phenylethanol with paraformaldehyde to form the isochroman ring system. This reaction is a variation of the oxa-Pictet-Spengler reaction.

Experimental Protocol

A detailed protocol for the synthesis of isochroman is provided below, adapted from established procedures[1].

Materials:

  • 2-Phenylethanol

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (36-38%)

  • Dichloromethane (DCM)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-phenylethanol (41.5 g, 334 mmol) and paraformaldehyde (16.0 g, 506 mmol).

  • Stir the mixture and slowly add concentrated hydrochloric acid (37 mL) dropwise.

  • Warm the reaction mixture to 36°C and continue stirring for 20 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature and stand for phase separation.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Combine all organic layers and wash successively with 5% sodium bicarbonate solution (80 mL), water (2 x 150 mL), and saturated brine (150 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield isochroman as a pale green oil.

Quantitative Data
ParameterValueReference
Starting Material2-Phenylethanol[1]
ReagentsParaformaldehyde, HCl[1]
Reaction Time20 hours[1]
Reaction Temperature36°C[1]
ProductIsochroman[1]
Yield~99%[1]
AppearancePale green oil[1]

Step 2: Oxidation of Isochroman to Isochroman-1-one

The synthesized isochroman is then oxidized at the benzylic position to the corresponding lactone, isochroman-1-one. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.

Experimental Protocol

This protocol is a general procedure for PCC oxidation and should be performed in a well-ventilated fume hood.

Materials:

  • Isochroman

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica Gel

  • Anhydrous Diethyl Ether

  • Round-bottom flask with magnetic stirrer

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

  • To this suspension, add a solution of isochroman (1 equivalent) in anhydrous dichloromethane dropwise with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a pad of Celite® or silica gel to filter out the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain crude isochroman-1-one.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
ParameterValue
Starting MaterialIsochroman
ReagentPyridinium chlorochromate (PCC)
SolventAnhydrous Dichloromethane (DCM)
Reaction Time2-4 hours
Reaction TemperatureRoom Temperature
ProductIsochroman-1-one
Expected Yield70-85% (typical for PCC oxidations)

Step 3: Hydrolysis of Isochroman-1-one to Isochroman-1-carboxylic acid

The lactone, isochroman-1-one, is hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is then acidified to give isochroman-1-carboxylic acid.

Experimental Protocol

Materials:

  • Isochroman-1-one

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric Acid (HCl) (e.g., 2 M)

  • Diethyl Ether

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Separatory funnel

  • pH paper or meter

Procedure:

  • Dissolve isochroman-1-one (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 2-3 hours to ensure complete hydrolysis of the lactone.

  • Cool the reaction mixture to room temperature.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of hydrochloric acid.

  • The carboxylic acid may precipitate out of solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with diethyl ether or ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isochroman-1-carboxylic acid.

Quantitative Data
ParameterValue
Starting MaterialIsochroman-1-one
ReagentSodium Hydroxide, Hydrochloric Acid
Reaction Time2-3 hours
Reaction TemperatureReflux
ProductIsochroman-1-carboxylic acid
Expected Yield>90%

Step 4: Fischer Esterification of Isochroman-1-carboxylic acid

The final step is the Fischer esterification of isochroman-1-carboxylic acid with methanol in the presence of an acid catalyst to produce the target molecule, this compound.[2][3][4]

Experimental Protocol

Materials:

  • Isochroman-1-carboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Saturated Sodium Bicarbonate solution

  • Diethyl Ether

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve isochroman-1-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and then with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pure this compound.

Quantitative Data
ParameterValueReference
Starting MaterialIsochroman-1-carboxylic acid[2][3]
ReagentsMethanol, H₂SO₄ (catalyst)[2][3]
Reaction Time4-6 hours
Reaction TemperatureReflux
ProductThis compound
Expected Yield60-80%

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single step in the synthesis, such as the Fischer Esterification.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Reactants Combine Reactants: - Isochroman-1-carboxylic acid - Anhydrous Methanol - H2SO4 (cat.) Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove Excess Methanol (Rotary Evaporator) Cool->Evaporate Dissolve Dissolve in Diethyl Ether Evaporate->Dissolve Wash_NaHCO3 Wash with sat. NaHCO3 solution Dissolve->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product Pure Methyl Isochroman-1-carboxylate Chromatography->Product

Caption: General experimental workflow for a synthesis step.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral Methyl Isochroman-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral methyl isochroman-1-carboxylate, a valuable building block in medicinal chemistry and drug development. While a direct enantioselective synthesis of this specific ester is not extensively documented, a highly efficient and stereoselective route to the closely related chiral isochroman-1-ones has been established. This application note will focus on a state-of-the-art bimetallic relay catalytic system for the synthesis of the chiral isochroman-1-one core, followed by a proposed protocol for its conversion to the target methyl ester. The methodologies presented are based on robust and reproducible experimental data, offering a practical guide for obtaining this important chiral scaffold with high enantiopurity.

Introduction

The isochroman scaffold is a privileged structural motif found in numerous natural products and synthetic bioactive molecules, exhibiting a wide range of biological activities.[1] The stereochemistry at the C1 position is often crucial for biological function, making the development of asymmetric syntheses for 1-substituted isochromans a significant area of research.[2] Chiral this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs. This document details a powerful synthetic strategy employing a cooperative rhodium and chiral N,N'-dioxide-metal complex catalytic system for the asymmetric synthesis of isochroman-1-ones, which are key precursors to the target ester.

Overall Synthetic Strategy

The proposed strategy involves a two-stage process. The first stage is the asymmetric synthesis of a chiral isochroman-1-one from a readily available 2-acylbenzoic acid and a diazoketone. This reaction is catalyzed by a dual system comprising an achiral rhodium catalyst and a chiral N,N'-dioxide-metal complex, which ensures high enantioselectivity.[3][4] The second stage involves the conversion of the resulting chiral lactone to the target this compound.

G cluster_stage1 Stage 1: Asymmetric Synthesis of Chiral Isochroman-1-one cluster_stage2 Stage 2: Conversion to Methyl Ester start 2-Acylbenzoic Acid + Diazoketone catalysis Rh(II) / Chiral N,N'-Dioxide-Metal Complex Catalysis start->catalysis Reaction Initiation intermediate Chiral Isochroman-1-one catalysis->intermediate High Enantioselectivity hydrolysis Lactone Ring Opening (e.g., with NaOH) intermediate->hydrolysis esterification Esterification (e.g., with CH3I or TMS-diazomethane) hydrolysis->esterification product Chiral this compound esterification->product

Caption: Overall workflow for the synthesis of chiral this compound.

Experimental Protocols

Stage 1: Asymmetric Synthesis of Chiral 3-Phenylisochroman-1-one

This protocol is adapted from the work of Feng and coworkers and describes the synthesis of a representative chiral isochroman-1-one.[4]

Materials:

  • 2-Cinnamoylbenzoic acid

  • 1-Diazo-1-phenylpropan-2-one

  • Rhodium(II) trifluoroacetate dimer (Rh₂(TFA)₄)

  • Scandium(III) triflate (Sc(OTf)₃)

  • Chiral N,N'-dioxide ligand (e.g., L-PiPr₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • In a glovebox, to a dried test tube, add 2-cinnamoylbenzoic acid (0.1 mmol), Rh₂(TFA)₄ (0.001 mmol, 1 mol%), and the pre-formed Sc(OTf)₃/L-PiPr₂ complex (0.01 mmol, 10 mol%).

  • Add anhydrous CH₂Cl₂ (1.0 mL) and stir the solution at 35 °C for 30 minutes.

  • Cool the solution to -10 °C.

  • In a separate vial, dissolve 1-diazo-1-phenylpropan-2-one (0.2 mmol) in anhydrous CH₂Cl₂ (1.0 mL).

  • Add the solution of the diazoketone to the reaction mixture dropwise over 1 hour.

  • Stir the reaction mixture at -10 °C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/dichloromethane = 1:1) to afford the desired chiral 3-phenylisochroman-1-one.

Data Presentation:

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)
1Rh₂(TFA)₄ / Sc(OTf)₃-L-PiPr₂CH₂Cl₂-1069094

Data is representative and based on published results.[3]

Stage 2: Proposed Conversion to this compound

This is a proposed protocol based on standard organic transformations.

Materials:

  • Chiral 3-phenylisochroman-1-one (from Stage 1)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, for acidification)

  • Methyl iodide (CH₃I) or Trimethylsilyldiazomethane (TMS-diazomethane)

  • Suitable solvent (e.g., acetone, DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Hydrolysis of the Lactone:

    • Dissolve the chiral 3-phenylisochroman-1-one in a suitable solvent like methanol.

    • Add an aqueous solution of sodium hydroxide (1.1 equivalents).

    • Stir the mixture at room temperature until the lactone is completely hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture with dilute HCl to protonate the carboxylate.

    • Extract the resulting carboxylic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude chiral 2-(2-hydroxy-2-phenylethyl)benzoic acid.

  • Esterification of the Carboxylic Acid:

    • Dissolve the crude carboxylic acid in a suitable solvent (e.g., acetone or DMF).

    • Add a base (e.g., potassium carbonate) followed by methyl iodide and stir at room temperature until the reaction is complete.

    • Alternatively, for a milder esterification, treat a solution of the carboxylic acid in a mixture of toluene and methanol with TMS-diazomethane until a persistent yellow color is observed.

    • Quench any excess TMS-diazomethane with a few drops of acetic acid.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product, chiral this compound.

Catalytic Cycle and Stereochemical Model

The high enantioselectivity of the isochroman-1-one synthesis is achieved through a well-organized transition state involving the chiral N,N'-dioxide-metal complex.

G cluster_catalysis Proposed Catalytic Cycle for Isochroman-1-one Formation rh_carbene Rh(II)-Carbenoid ylide Rhodium-Associated Oxonium Ylide rh_carbene->ylide + 2-Acylbenzoic Acid enol (Z)-Enol Intermediate ylide->enol 1,4-H Shift cyclization Asymmetric Aldol Cyclization (Chiral Lewis Acid Control) enol->cyclization + Chiral Sc(III) Complex product Chiral Isochroman-1-one cyclization->product Catalyst Regeneration Catalyst Regeneration product->Catalyst Regeneration Diazoketone Diazoketone Diazoketone->rh_carbene + Rh₂(TFA)₄ - N₂ Catalyst Regeneration->rh_carbene

References

Application Notes and Protocols: Synthesis of Isoquinolines from Methyl Isochroman-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of isoquinoline derivatives, valuable scaffolds in medicinal chemistry, utilizing Methyl Isochroman-1-carboxylate as a key starting material. While a direct, one-pot conversion is not prominently described in the current literature, a reliable two-step synthetic pathway is proposed. This pathway involves the initial ring-opening of the isochroman nucleus followed by an intramolecular cyclization to construct the isoquinoline core.

Introduction

Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The development of efficient synthetic routes to functionalized isoquinolines is a significant focus in medicinal chemistry and drug discovery. This compound serves as a versatile precursor, offering a strategic entry point to the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, which are direct precursors to fully aromatic isoquinolines.

Proposed Synthetic Pathway

The synthesis of isoquinolones from this compound is proposed to proceed via a two-step sequence:

  • Ring-Opening Aminolysis: The lactone-like structure of this compound is susceptible to nucleophilic attack by a primary amine. This reaction opens the isochroman ring to form a methyl 2-(2-(alkylamino)ethyl)benzoate derivative.

  • Intramolecular Cyclization: The resulting intermediate, possessing both an amine and an ester functional group in a suitable arrangement, undergoes intramolecular cyclization to form a 3,4-dihydroisoquinolin-1(2H)-one. This reaction is often facilitated by heat or catalysis.

This two-step approach allows for the introduction of diversity at the N-2 position of the resulting isoquinolone, depending on the primary amine used in the initial step.

Experimental Protocols

The following protocols are based on established organic chemistry principles and analogous reactions found in the literature. Optimization of reaction conditions may be necessary for specific substrates.

Step 1: Synthesis of Methyl 2-(2-(Alkylamino)ethyl)benzoate (General Procedure)

This procedure describes the ring-opening of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, methylamine, etc.)

  • Aprotic solvent (e.g., Toluene, Dichloromethane (DCM))

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., toluene, 0.5 M), add the primary amine (1.1 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired Methyl 2-(2-(alkylamino)ethyl)benzoate.

Step 2: Synthesis of 2-Alkyl-3,4-dihydroisoquinolin-1(2H)-one (General Procedure)

This procedure describes the intramolecular cyclization of the product from Step 1.

Materials:

  • Methyl 2-(2-(alkylamino)ethyl)benzoate

  • High-boiling point solvent (e.g., Xylene, DMF) or a catalyst (e.g., FeCl₃)[1]

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the Methyl 2-(2-(alkylamino)ethyl)benzoate (1.0 eq.) in a high-boiling point solvent such as xylene (0.2 M).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The cyclization can be promoted by the addition of a Lewis acid like FeCl₃ (catalytic or stoichiometric amounts) in a solvent like DMF, with heating.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the 2-alkyl-3,4-dihydroisoquinolin-1(2H)-one.

Data Presentation

The following tables summarize quantitative data from analogous reactions to provide an indication of expected yields and reaction conditions.

Table 1: Amide Formation from Esters

EntryEsterAmineCatalyst/ConditionsYield (%)Reference
1Methyl benzoateAnilineNb₂O₅, 180 °C>90[2]
2Methyl anthranilate4-Chlorobenzoyl chlorideTriethanolamine, DCM, 1 hNot specified[3]

Table 2: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones via Cyclization

EntryStarting MaterialReactionConditionsYield (%)Reference
1Homophthalic acid, Aniline, BenzaldehydeCastagnoli–Cushman ReactionToluene, reflux74.6[4]
22-(2-Aminoethyl)benzoic acid derivativeIntramolecular CyclizationDMF, FeCl₃, 110 °C, 24 h75[1]
3N-(2-Amino)benzoylamino acidIntramolecular CyclizationVariousNot specified[5]

Visualizations

Logical Workflow for the Synthesis of Isoquinolones

The following diagram illustrates the proposed two-step synthesis of 2-alkyl-3,4-dihydroisoquinolin-1(2H)-ones from this compound.

Synthesis_Workflow Start This compound Intermediate Methyl 2-(2-(Alkylamino)ethyl)benzoate Start->Intermediate Step 1: Ring-Opening Aminolysis Amine Primary Amine (R-NH2) Amine->Intermediate Product 2-Alkyl-3,4-dihydroisoquinolin-1(2H)-one Intermediate->Product Step 2: Intramolecular Cyclization

Caption: Proposed two-step synthesis of isoquinolones.

Signaling Pathway (Illustrative)

While not a biological signaling pathway, the following diagram illustrates the key chemical transformations and relationships in the proposed synthesis.

Reaction_Pathway cluster_step1 Step 1: Ring-Opening Aminolysis cluster_step2 Step 2: Intramolecular Cyclization A This compound Lactone Ring C Methyl 2-(2-(Alkylamino)ethyl)benzoate Ring-Opened Intermediate A->C B {Primary Amine | Nucleophile} B->C D Methyl 2-(2-(Alkylamino)ethyl)benzoate Amide Precursor E 2-Alkyl-3,4-dihydroisoquinolin-1(2H)-one Isoquinolone Core D->E Heat / Catalyst

Caption: Key transformations in the proposed synthesis.

References

Application Notes & Protocols: Methyl Isochroman-1-carboxylate in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Isochroman-1-carboxylate is a chiral heterocyclic compound with potential applications as a versatile building block in the stereoselective synthesis of complex natural products and medicinally relevant molecules. The isochroman core is a privileged scaffold found in a variety of bioactive natural products, exhibiting a wide range of biological activities. While direct applications of this compound as a starting material in documented total syntheses are not widely reported, its structure suggests significant potential for the synthesis of isochroman-containing natural products, particularly the azaphilone class of fungal metabolites.

This document provides a detailed exploration of the potential application of this compound in the total synthesis of the azaphilone natural product, Sclerotiorin. A hypothetical, yet chemically sound, synthetic strategy is presented, along with detailed experimental protocols for key transformations. This approach serves as a guide for researchers to envision and develop novel synthetic routes utilizing this chiral building block.

Hypothetical Application: Total Synthesis of (-)-Sclerotiorin

Sclerotiorin is a chlorinated azaphilone natural product first isolated from Penicillium sclerotiorum.[1] It exhibits a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[2] The core structure of Sclerotiorin features a highly substituted isochromene ring system, making it an attractive target for total synthesis.

The following section outlines a hypothetical retrosynthetic analysis and a proposed forward synthesis of a key intermediate for (-)-Sclerotiorin, starting from enantiopure this compound.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for a key intermediate of (-)-Sclerotiorin (Structure 4 ) is depicted below. The strategy hinges on the use of (R)-Methyl Isochroman-1-carboxylate as a chiral starting material to set the stereochemistry at the C1 position of the isochroman core.

Retrosynthesis Sclerotiorin_Intermediate Sclerotiorin Intermediate (4) Intermediate_3 Intermediate (3) Sclerotiorin_Intermediate->Intermediate_3 Acylation Intermediate_2 Intermediate (2) Intermediate_3->Intermediate_2 Grignard Addition Intermediate_1 Intermediate (1) Intermediate_2->Intermediate_1 Protection Starting_Material (R)-Methyl Isochroman-1-carboxylate Intermediate_1->Starting_Material Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of a key Sclerotiorin intermediate.

Proposed Synthetic Workflow

The proposed forward synthesis involves a sequence of standard organic transformations to elaborate the basic isochroman scaffold of the starting material into a more functionalized intermediate suitable for conversion to Sclerotiorin.

Workflow Start (R)-Methyl Isochroman-1-carboxylate Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Hydroxyl Protection (e.g., TBDMSCl) Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Grignard Addition (e.g., MeMgBr) Intermediate2->Step3 Intermediate3 Intermediate 3 Step3->Intermediate3 Step4 Acylation Intermediate3->Step4 Intermediate4 Sclerotiorin Intermediate 4 Step4->Intermediate4

Caption: Proposed workflow for the synthesis of a Sclerotiorin intermediate.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed synthesis. These protocols are based on standard laboratory procedures for analogous transformations.

Protocol 1: Friedel-Crafts Acylation of (R)-Methyl Isochroman-1-carboxylate

Objective: To introduce an acyl group at the C7 position of the isochroman ring.

Materials:

  • (R)-Methyl Isochroman-1-carboxylate

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of (R)-Methyl Isochroman-1-carboxylate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C7-acylated product.

Quantitative Data (Hypothetical):

ParameterValue
Yield 75-85%
Purity (by NMR) >95%
Enantiomeric Excess >99% (assuming no racemization)

Protocol 2: Grignard Addition to the Ester

Objective: To convert the methyl ester to a tertiary alcohol.

Materials:

  • C7-acylated, hydroxyl-protected intermediate

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ester intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add MeMgBr (2.2 eq) dropwise via syringe, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting tertiary alcohol by flash chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Yield 80-90%
Purity (by NMR) >98%

Signaling Pathway Implication

While Sclerotiorin's precise mechanism of action is not fully elucidated, some azaphilones are known to inhibit enzymes involved in inflammatory pathways. For instance, some studies suggest that related compounds can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in the arachidonic acid cascade leading to the production of pro-inflammatory prostaglandins and leukotrienes. A simplified representation of this pathway is shown below.

Signaling_Pathway Membrane Membrane Phospholipids PLA2 PLA₂ AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Sclerotiorin Sclerotiorin (Potential Inhibitor) Sclerotiorin->COX Sclerotiorin->LOX

Caption: Potential inhibition of the arachidonic acid pathway by Sclerotiorin.

Conclusion

This compound represents a promising, yet underexplored, chiral building block for the asymmetric synthesis of isochroman-containing natural products. The hypothetical synthetic route towards a key intermediate of (-)-Sclerotiorin outlined in these notes demonstrates a logical and feasible application of this starting material. The provided protocols, based on well-established chemical transformations, offer a practical guide for researchers aiming to incorporate this building block into their synthetic strategies. Further investigation into the utility of this compound is warranted and could open new avenues for the efficient and stereoselective total synthesis of a variety of bioactive molecules.

References

Application Notes and Protocols for the Derivatization of Methyl Isochroman-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of Methyl Isochroman-1-carboxylate. The following sections outline key synthetic transformations, including hydrolysis to the corresponding carboxylic acid and subsequent amidation to generate novel amide derivatives. These protocols are intended to serve as a foundational guide for the synthesis of isochroman-based compounds for further research and drug discovery applications.

Hydrolysis of this compound to Isochroman-1-carboxylic acid

The conversion of the methyl ester to a carboxylic acid is a fundamental derivatization step, enabling further functionalization, such as amidation. Both acidic and basic hydrolysis methods are viable. Alkaline hydrolysis, also known as saponification, is often preferred due to its typically irreversible nature and the ease of product separation.[1]

Experimental Protocol: Alkaline Hydrolysis

This protocol details the saponification of this compound using lithium hydroxide.

Materials:

  • This compound

  • Dioxane

  • Water

  • Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in a 2:1 mixture of dioxane and water in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add lithium hydroxide (2 equivalents) to the cooled solution.[2]

  • Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, reduce the solvent volume using a rotary evaporator.

  • Acidify the remaining aqueous solution by the dropwise addition of 1 M HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield Isochroman-1-carboxylic acid.

ParameterConditionReference
Solvent Dioxane/H₂O (2:1)[2]
Base Lithium Hydroxide (LiOH)[2]
Equivalents of Base 2.0[2]
Temperature 0 °C to Room Temperature[2]
Reaction Time Overnight[2]

Workflow for Alkaline Hydrolysis

hydrolysis_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Dissolve this compound in Dioxane/H₂O cool Cool to 0 °C start->cool add_base Add LiOH cool->add_base react Stir overnight at room temperature add_base->react concentrate Concentrate solvent react->concentrate acidify Acidify with HCl concentrate->acidify precipitate Precipitate forms acidify->precipitate filter Vacuum filter precipitate->filter dry Dry product filter->dry end Isochroman-1-carboxylic acid dry->end

Caption: Workflow for the alkaline hydrolysis of this compound.

Amidation of Isochroman-1-carboxylic acid

The synthesis of amide derivatives from Isochroman-1-carboxylic acid is a common strategy in the development of novel bioactive molecules.[3] This can be achieved through the use of coupling agents to activate the carboxylic acid for reaction with a primary or secondary amine.

Experimental Protocol: Amidation using EDCI and HOBt

This protocol describes a general procedure for the amidation of Isochroman-1-carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yields.

Materials:

  • Isochroman-1-carboxylic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of Isochroman-1-carboxylic acid (1 equivalent) in dichloromethane (DCM) in a round-bottom flask, add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Add EDCI (1.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

ParameterReagent/ConditionEquivalentsReference
Carboxylic Acid Isochroman-1-carboxylic acid1.0General Amidation
Amine Primary or Secondary Amine1.1General Amidation
Coupling Agent EDCI1.2[4]
Additive HOBt1.2[5]
Base DIPEA2.0General Amidation
Solvent Dichloromethane (DCM)-[4]
Temperature Room Temperature-[5]
Reaction Time 12-24 hours-General Amidation

Workflow for Amidation Reaction

amidation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Isochroman-1-carboxylic acid, Amine, HOBt, and DIPEA in DCM add_edci Add EDCI start->add_edci react Stir at room temperature for 12-24 hours add_edci->react wash Wash with NaHCO₃ and Brine react->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Amide Derivative purify->end

Caption: Workflow for the amidation of Isochroman-1-carboxylic acid.

Direct Amidation of this compound

While less common for unactivated esters, direct conversion of the methyl ester to an amide is possible, potentially offering a more streamlined synthetic route. This often requires harsher conditions or specific catalytic systems.

Experimental Protocol: Metal-Catalyzed Direct Amidation

This protocol is a representative method for the direct amidation of an ester, which may be adapted for this compound.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Fe(III) chloride or other suitable Lewis acid catalyst

  • Toluene or solvent-free conditions

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and the desired amine (1.2-1.5 equivalents).

  • Add the Lewis acid catalyst (e.g., Fe(III) chloride, 5-10 mol%).

  • Heat the reaction mixture, either neat or in a high-boiling solvent like toluene, to 80-120 °C.[4][5]

  • Stir the reaction at this temperature for the required time (may range from a few hours to overnight), monitoring by TLC.

  • After cooling to room temperature, dissolve the mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterReagent/ConditionAmountReference
Ester This compound1.0 eq[5]
Amine Primary or Secondary Amine1.2-1.5 eq[5]
Catalyst Fe(III) chloride5-10 mol%[5]
Solvent Toluene or Solvent-free-[4][5]
Temperature 80-120 °C-[4][5]
Reaction Time 3-24 hours-[5]

Workflow for Direct Amidation

direct_amidation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine this compound, Amine, and Catalyst react Heat at 80-120 °C start->react dissolve Dissolve in Ethyl Acetate react->dissolve wash Wash with Water and Brine dissolve->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Amide Derivative purify->end

Caption: Workflow for the direct amidation of this compound.

References

Application Note: Purification of Methyl Isochroman-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl isochroman-1-carboxylate is a heterocyclic ester of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The synthesis of this compound often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification method is essential to obtain a high-purity final product suitable for downstream applications. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds.

The principles of this method rely on the differential partitioning of the components of a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system).[1][2][3][4] By carefully selecting the solvent system, this compound can be effectively separated from impurities with different polarities.

Data Presentation

The efficiency of a column chromatography separation is determined by several factors, including the choice of stationary and mobile phases, which influences the retention factor (Rf) of the target compound and its separation from impurities. The following table summarizes typical quantitative data for the purification of this compound.

ParameterValueConditions
Stationary Phase Silica Gel (60-120 mesh)Standard laboratory grade
Mobile Phase 10% Ethyl Acetate in HexanesIsocratic elution
Target Rf ~0.3510% Ethyl Acetate in Hexanes
Impurity 1 Rf ~0.50More non-polar impurity
Impurity 2 Rf ~0.10More polar impurity
Column Dimensions 30 cm length x 3 cm diameterFor ~1 g of crude material
Sample Loading Dry loading with silica gelFor optimal band resolution
Typical Yield 85-95%Dependent on crude purity
Purity (Post-Column) >98%As determined by ¹H NMR

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound using flash column chromatography.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (60-120 mesh)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Cotton or glass wool

  • Sand (acid-washed)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Preparation of the Column

  • Ensure the glass column is clean, dry, and securely clamped in a vertical position.[5]

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.[5]

  • Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base for the silica gel.[5]

  • Prepare a slurry of silica gel in the mobile phase (10% EtOAc/Hexanes). The consistency should be pourable but not too dilute.

  • Carefully pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[5]

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add a thin layer (approx. 1 cm) of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and solvent addition.[5]

3. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica gel. This is known as dry loading.

  • Carefully add the dry-loaded sample onto the top layer of sand in the column, ensuring an even layer.

4. Elution and Fraction Collection

  • Carefully add the mobile phase (10% EtOAc/Hexanes) to the top of the column without disturbing the sand layer.

  • Apply gentle positive pressure to the top of the column (using a pump or inert gas) to begin the elution process (flash chromatography).

  • Collect the eluent in fractions of appropriate volumes (e.g., 10-20 mL) in labeled collection tubes.

  • Continuously monitor the separation by spotting fractions onto TLC plates. Develop the TLC plates in a chamber containing the mobile phase and visualize the spots under a UV lamp.

  • Identify the fractions containing the pure this compound (Rf ~0.35).

5. Product Isolation

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as an oil or solid.

  • Determine the yield and assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Below is a diagram illustrating the experimental workflow for the purification of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_load 2. Loading cluster_elute 3. Elution cluster_analyze 4. Analysis cluster_isolate 5. Isolation prep Preparation sub_prep1 Pack Column with Silica Gel Slurry load Sample Loading sub_load1 Dry Load Crude Product onto Silica elute Elution & Collection sub_elute1 Elute with 10% EtOAc/Hexanes analyze Analysis sub_analyze1 Monitor Fractions by TLC isolate Isolation sub_isolate1 Combine Pure Fractions final_product Purified Product sub_prep1->load Column Ready sub_load1->elute Sample Loaded sub_elute2 Collect Fractions sub_elute1->sub_elute2 sub_elute2->analyze sub_analyze1->isolate Identify Pure Fractions sub_isolate2 Evaporate Solvent sub_isolate1->sub_isolate2 sub_isolate2->final_product

Caption: Workflow for the purification of this compound.

This detailed protocol and the accompanying data provide a comprehensive guide for researchers to successfully purify this compound using column chromatography, ensuring a high-purity product for subsequent research and development activities.

References

Application Notes and Protocols for the Recrystallization of Methyl Isochroman-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of Methyl Isochroman-1-carboxylate via recrystallization. The following procedures are based on established techniques for the purification of crystalline organic compounds, particularly esters with similar structural motifs. While a specific recrystallization solvent for this compound is not extensively documented in the literature, this guide offers a systematic approach to solvent selection and a robust general purification protocol.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2][3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[4] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[3] Subsequent filtration separates the purified crystals from the impurities.

Solvent Selection for this compound

The choice of solvent is critical for a successful recrystallization.[3] For esters like this compound, a solvent of moderate polarity is often a good starting point. A systematic screening of potential solvents is highly recommended.

General Solvent Screening Protocol:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, agitating the mixture after each addition. A good candidate solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the mixture to the boiling point of the solvent.

  • A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation indicates a promising solvent.

Potential Solvents for Screening:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Alkanes (as anti-solvents): Hexanes, Heptane

  • Mixed Solvent Systems: Ethyl acetate/Hexanes, Toluene/Heptane, Methanol/Water

A mixed solvent system is often effective when a single solvent does not provide the desired solubility profile. In this case, the compound is dissolved in a "good" solvent (in which it is highly soluble), and an "anti-solvent" (in which it is poorly soluble) is added dropwise until the solution becomes turbid. The solution is then heated until clear and allowed to cool slowly.

Detailed Recrystallization Protocol

This protocol outlines the steps for the recrystallization of this compound.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula and glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[5]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

  • Cooling: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a period of time. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Data Presentation

The following table should be used to record the quantitative data from the recrystallization experiments to allow for easy comparison and optimization of the procedure.

Parameter Trial 1 Trial 2 Trial 3 Notes
Initial Mass of Crude Compound (g)
Recrystallization Solvent(s) e.g., Ethanol, Ethyl Acetate/Hexanes
Solvent Ratio (if mixed) e.g., 1:3
Volume of Solvent(s) (mL)
Dissolution Temperature (°C)
Crystallization Onset Temperature (°C) Approximate temperature
Final Mass of Pure Compound (g)
Percent Recovery (%) (Final Mass / Initial Mass) * 100
Melting Point of Crude Compound (°C)
Melting Point of Pure Compound (°C) A sharper, higher melting point indicates increased purity.
Purity of Crude Compound (%) Determined by HPLC, GC, or NMR
Purity of Pure Compound (%) Determined by HPLC, GC, or NMR
Appearance of Crystals e.g., Colorless needles, white powder

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the key decision-making process for solvent selection and the general experimental workflow for recrystallization.

Solvent_Selection start Start: Crude this compound test_solubility_rt Test Solubility in Solvent at Room Temperature start->test_solubility_rt is_soluble_rt Is it soluble? test_solubility_rt->is_soluble_rt dissolve_hot Heat to Boiling is_soluble_rt->dissolve_hot No bad_solvent1 Discard: Too soluble is_soluble_rt->bad_solvent1 Yes is_soluble_hot Is it soluble? dissolve_hot->is_soluble_hot cool Cool to Room Temp, then Ice Bath is_soluble_hot->cool Yes bad_solvent2 Discard: Insoluble is_soluble_hot->bad_solvent2 No crystals_form Do crystals form? cool->crystals_form good_solvent Good Solvent Candidate crystals_form->good_solvent Yes bad_solvent3 Discard: No crystallization crystals_form->bad_solvent3 No

Caption: Decision tree for selecting an appropriate recrystallization solvent.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Compound in Minimum Hot Solvent hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

References

Scale-up Synthesis of Methyl Isochroman-1-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scalable synthesis of Methyl Isochroman-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The outlined two-step synthesis involves the preparation of the key intermediate, Isochroman-1-carboxylic acid, from homophthalic anhydride, followed by its esterification. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

Isochroman derivatives are prevalent scaffolds in a variety of biologically active compounds. The specific functionalization at the 1-position, such as a carboxylate group, offers a versatile handle for further chemical modifications, making this compound a sought-after intermediate in the synthesis of complex molecular architectures for drug discovery. The following protocol has been developed to provide a reliable and scalable method for the preparation of this compound.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process, beginning with the formation of a dihydroisocoumarin intermediate from homophthalic anhydride, which is then reduced and esterified.

Synthesis_Scheme Homophthalic Anhydride Homophthalic Anhydride Intermediate_A 2-(2-Oxoethyl)benzoic acid Homophthalic Anhydride->Intermediate_A 1. NaBH4, THF 2. H3O+ Isochroman-1-one 3,4-Dihydroisocoumarin-1-one Intermediate_A->Isochroman-1-one NaBH4, H2O Isochroman-1-carboxylic_acid Isochroman-1-carboxylic acid Isochroman-1-one->Isochroman-1-carboxylic_acid 1. NaOH (aq) 2. H3O+ Methyl_Isochroman-1-carboxylate This compound Isochroman-1-carboxylic_acid->Methyl_Isochroman-1-carboxylate MeOH, H2SO4 (cat.) Reflux

Caption: Overall synthetic pathway for this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1aFormation of 2-(2-Oxoethyl)benzoic acidHomophthalic anhydride, Sodium borohydrideTHF0 to RT2~90
1bCyclization to 3,4-Dihydroisocoumarin-1-one2-(2-Oxoethyl)benzoic acid, Sodium borohydrideWaterRT1~95
1cHydrolysis to Isochroman-1-carboxylic acid3,4-Dihydroisocoumarin-1-one, Sodium hydroxideWater1004~85
2Fischer EsterificationIsochroman-1-carboxylic acid, Methanol, Sulfuric acidMethanolReflux6~92

Yields are based on laboratory-scale synthesis and may vary upon scale-up. Optimization may be required for large-scale production.

Experimental Protocols

Step 1: Synthesis of Isochroman-1-carboxylic acid

This synthesis is performed in three stages starting from homophthalic anhydride.

Workflow for the Synthesis of Isochroman-1-carboxylic acid

step1_workflow cluster_a Stage 1a: Reduction of Anhydride cluster_b Stage 1b: Reductive Lactonization cluster_c Stage 1c: Hydrolysis to Carboxylic Acid A1 Dissolve Homophthalic anhydride in THF A2 Cool to 0°C A1->A2 A3 Slowly add NaBH4 A2->A3 A4 Stir at RT for 2h A3->A4 A5 Acidify with HCl (aq) A4->A5 A6 Extract with Ethyl Acetate A5->A6 A7 Dry and concentrate A6->A7 B1 Dissolve crude product in water A7->B1 Crude 2-(2-Oxoethyl)benzoic acid B2 Add NaBH4 portion-wise B1->B2 B3 Stir at RT for 1h B2->B3 B4 Acidify and collect precipitate B3->B4 C1 Suspend dihydroisocoumarin in NaOH (aq) B4->C1 3,4-Dihydroisocoumarin-1-one C2 Heat to 100°C for 4h C1->C2 C3 Cool and acidify with HCl C2->C3 C4 Filter and wash precipitate C3->C4 C5 Dry the product C4->C5 Isochroman-1-carboxylic_acid_product Isochroman-1-carboxylic_acid_product C5->Isochroman-1-carboxylic_acid_product Final Product

Caption: Experimental workflow for the synthesis of Isochroman-1-carboxylic acid.

Materials:

  • Homophthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

Stage 1a: Preparation of 2-(2-Oxoethyl)benzoic acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve homophthalic anhydride (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.5 eq) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Cool the mixture again to 0°C and slowly add 1 M HCl (aq) to quench the reaction and adjust the pH to ~2.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-oxoethyl)benzoic acid, which is used in the next step without further purification.

Stage 1b: Preparation of 3,4-Dihydroisocoumarin-1-one

  • Dissolve the crude 2-(2-oxoethyl)benzoic acid in water.

  • Add sodium borohydride (1.5 eq) portion-wise at room temperature. Vigorous gas evolution will be observed.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Acidify the reaction mixture with concentrated HCl to pH ~2. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 3,4-dihydroisocoumarin-1-one.

Stage 1c: Preparation of Isochroman-1-carboxylic acid

  • Suspend the 3,4-dihydroisocoumarin-1-one in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to 100°C and maintain for 4 hours. The solid will dissolve as the reaction proceeds.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add concentrated HCl to acidify the solution to pH ~2. A white precipitate of Isochroman-1-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Step 2: Synthesis of this compound (Fischer Esterification)

Workflow for Fischer Esterification

step2_workflow cluster_ester Fischer Esterification E1 Suspend Isochroman-1-carboxylic acid in Methanol E2 Add catalytic H2SO4 E1->E2 E3 Reflux for 6h E2->E3 E4 Cool and remove Methanol E3->E4 E5 Dissolve residue in Ethyl Acetate E4->E5 E6 Wash with NaHCO3 (aq) and brine E5->E6 E7 Dry and concentrate E6->E7 E8 Purify by column chromatography E7->E8 Final_Product Final_Product E8->Final_Product This compound

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • Isochroman-1-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add Isochroman-1-carboxylic acid (1.0 eq) and an excess of anhydrous methanol (typically used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux.

  • Maintain the reflux for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel (eluent: e.g., hexane/ethyl acetate mixture) to afford the pure product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care.

  • Concentrated acids (HCl and H₂SO₄) are corrosive and should be handled with extreme caution.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle).

Conclusion

This application note provides a detailed and scalable two-step protocol for the synthesis of this compound. The procedures are robust and utilize readily available starting materials and reagents. The provided data and workflows are intended to guide researchers in the efficient production of this valuable synthetic intermediate for applications in drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: Methyl Isochroman-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl Isochroman-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing the isochroman core of this molecule?

A1: The core synthesis is typically achieved via an oxa-Pictet-Spengler reaction . This reaction involves the acid-catalyzed cyclization of a β-arylethylamine (in this case, its oxygen analog, 2-phenylethanol) with an aldehyde or ketone.[1][2] For this compound, the reactants are 2-phenylethanol and a methyl glyoxylate equivalent, which react to form an intermediate that subsequently cyclizes to create the isochroman ring system.

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in this synthesis can stem from several factors. The most common issues include:

  • Purity of Reagents: The presence of impurities, especially water, in your starting materials (2-phenylethanol, methyl glyoxylate) or solvent can inhibit the reaction or promote side reactions.[3] Aldehyde polymerization is a known side reaction.[4]

  • Catalyst Activity: The strength and concentration of the acid catalyst are critical. Insufficient acid will lead to a slow or incomplete reaction, while an excessively strong acid or high temperature can cause decomposition of the starting material or product.

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate, but overheating can lead to the formation of undesired byproducts. Careful temperature control is essential.[5]

  • Workup Losses: Significant amounts of the product can be lost during the extraction and purification phases if not performed carefully.[6]

Q3: I see unreacted 2-phenylethanol in my post-reaction analysis. How can I drive the reaction to completion?

A3: The presence of unreacted starting material typically indicates incomplete conversion. To address this, consider the following:

  • Increase Reaction Time: The reaction may simply need more time to complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material spot disappears.

  • Optimize Catalyst: A slightly stronger acid or a marginal increase in catalyst loading could improve the rate of the key cyclization step.

  • Use an Excess of the Carbonyl Component: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the methyl glyoxylate can help ensure the complete consumption of the 2-phenylethanol.[2]

Q4: My final product is discolored or contains persistent impurities. What are they and how can I remove them?

A4: Discoloration often arises from polymerization of the aldehyde starting material or from decomposition products.[4] Persistent impurities may include regioisomers from the cyclization step or unreacted starting materials that have similar polarity to the product.[4] For purification, standard methods include:

  • Acid-Base Extraction: A wash with a mild base solution (e.g., 5% sodium bicarbonate) can remove acidic impurities.[7][8]

  • Column Chromatography: Purification using silica gel chromatography is highly effective for separating the target compound from closely related impurities.[7] A solvent system like petroleum ether/ethyl acetate is a good starting point.[7]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Problem: Low or No Product Formation

G start Low Yield Observed check_reagents 1. Verify Reagent & Solvent Purity (Anhydrous? Correct Identity?) start->check_reagents reagents_bad Purify/Replace Reagents & Solvents. Repeat Reaction. check_reagents->reagents_bad Problem Found reagents_ok Reagents OK check_reagents->reagents_ok No Issue success Yield Improved reagents_bad->success check_conditions 2. Review Reaction Conditions (Temp? Time? Stirring?) reagents_ok->check_conditions conditions_bad Optimize Conditions: - Adjust Temperature - Increase Reaction Time - Ensure Efficient Stirring check_conditions->conditions_bad Problem Found conditions_ok Conditions OK check_conditions->conditions_ok No Issue conditions_bad->success check_catalyst 3. Check Acid Catalyst (Correct Acid? Correct Conc.?) conditions_ok->check_catalyst catalyst_bad Use Fresh/Different Catalyst. Titrate to Confirm Concentration. check_catalyst->catalyst_bad Problem Found catalyst_ok Catalyst OK check_catalyst->catalyst_ok No Issue catalyst_bad->success check_workup 4. Review Workup & Purification (Losses during extraction?) (Decomposition on silica?) catalyst_ok->check_workup workup_bad Refine Workup: - Perform Careful Extractions - Neutralize Column if Product is Acid-Sensitive check_workup->workup_bad Problem Found workup_bad->success

Problem: Formation of a Major, Unidentified Side Product
  • Characterize the Side Product: Obtain spectroscopic data (¹H NMR, ¹³C NMR, MS) for the impurity.

    • Mass higher than product: Could indicate a dimer or an adduct with the solvent.

    • Mass lower than product: Could be a decomposition product or an incompletely reacted intermediate.

    • Mass same as product (Isomer): This could be a regioisomer. The Pictet-Spengler reaction can sometimes yield different isomers depending on which position on the aromatic ring attacks the iminium-equivalent intermediate.[4]

  • Adjust Reaction Conditions to Favor Selectivity:

    • Lower the Temperature: Running the reaction at a lower temperature can often increase the selectivity for the thermodynamically favored product.

    • Change the Catalyst: Switching to a bulkier Lewis acid catalyst instead of a Brønsted acid can sometimes influence the stereochemical or regiochemical outcome.

Data on Synthesis Optimization

While specific data for this compound is proprietary, the following table summarizes typical yield trends for related isochromanone syntheses based on variations in reaction parameters.

ParameterCondition AYield (A)Condition BYield (B)Rationale
Substrate Electronics Phenyl Ring (No EDGs)ModeratePhenyl Ring (2x -OCH₃)HighElectron-donating groups (EDGs) on the aryl ring increase its nucleophilicity, accelerating the key cyclization step and improving yields.[2]
Catalyst HCl~50%Phosphoric Acid~85% (crude)The choice of acid catalyst significantly impacts the reaction outcome. Different acids can affect reaction rates and the prevalence of side reactions.[9][10]
Temperature Room TemperatureLow / Slow80-90 °CHighHeating is generally required to overcome the activation energy for cyclization, but excessive heat can cause degradation.[10]
Purification Crude Product84-85%After Recrystallization56%Significant loss of material is common during purification steps required to achieve high purity.[10]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the oxa-Pictet-Spengler reaction and adapted from related isochroman syntheses.[8][10]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis r1 Charge Flask with 2-Phenylethanol & Solvent r2 Add Methyl Glyoxylate r1->r2 r3 Add Acid Catalyst (e.g., H₃PO₄) r2->r3 rxn Heat Mixture to 80-90°C for 4-6 hours r3->rxn monitor Monitor by TLC rxn->monitor w1 Cool to RT & Quench (Pour into ice-water) monitor->w1 w2 Extract with Organic Solvent (e.g., DCM) w1->w2 w3 Wash with NaHCO₃ (aq) & Brine w2->w3 w4 Dry Organic Layer (Na₂SO₄) & Filter w3->w4 p1 Concentrate via Rotary Evaporation w4->p1 p2 Purify by Silica Gel Chromatography p1->p2 p3 Characterize Final Product (NMR, MS) p2->p3

Materials:
  • 2-Phenylethanol

  • Methyl Glyoxylate (or its dimethyl acetal)

  • 85% Phosphoric Acid (H₃PO₄) or another suitable acid catalyst

  • Dichloromethane (DCM) or Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:
  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-phenylethanol (1.0 eq) in a suitable solvent like toluene (approx. 2-3 mL per mmol of alcohol).

  • Reagent Addition: Add methyl glyoxylate (1.2 eq) to the stirred solution.

  • Catalyst Addition: Carefully add the acid catalyst, such as 85% phosphoric acid (e.g., 0.5 eq), to the mixture.[9]

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.[10]

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.[8]

  • Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (until bubbling ceases) and then with brine.[8][10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure this compound.[7]

References

Technical Support Center: Synthesis of Methyl Isochroman-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl Isochroman-1-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through a multi-step process. The two primary strategies involve:

  • Route A: Cyclization followed by functional group manipulation. This often starts with the formation of an isochroman-1-one intermediate from precursors like homophthalic anhydride. This intermediate then undergoes reduction and subsequent esterification to yield the final product.

  • Route B: Direct esterification of a pre-synthesized Isochroman-1-carboxylic acid. This route involves the initial synthesis of the carboxylic acid, which is then esterified using methanol under acidic conditions (e.g., Fischer esterification).

Q2: What are the most likely side products in the synthesis of this compound?

A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. However, some common impurities to be aware of include:

  • Unreacted Starting Materials: Incomplete conversion of starting materials such as homophthalic anhydride, 2-phenylethanol derivatives, or Isochroman-1-carboxylic acid is a common source of impurities.

  • Over-oxidation or Reduction Products: Depending on the reagents used, the benzylic position of the isochroman ring can be susceptible to over-oxidation to a ketone or over-reduction.

  • Polymerization Products: Under certain acidic conditions, especially with formaldehyde or its equivalents, polymerization can occur, leading to intractable tars.

  • Isomeric Byproducts: In syntheses involving substituted aromatic precursors, the formation of positional isomers is a possibility.

  • Byproducts from Esterification: In the final esterification step, incomplete reaction will leave unreacted Isochroman-1-carboxylic acid. If using reagents like thionyl chloride for acid chloride formation prior to esterification, residual impurities from this step can contaminate the final product.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound.
Potential Cause Troubleshooting Steps
Incomplete Cyclization - Monitor the reaction progress closely using TLC or GC-MS to ensure the complete consumption of the starting material. - Optimize reaction time and temperature. In some cases, prolonged reaction times or higher temperatures may be necessary. - Ensure the catalyst (e.g., acid catalyst) is active and used in the correct stoichiometric amount.
Inefficient Esterification - For Fischer esterification, use a large excess of methanol to drive the equilibrium towards the product. - Remove water as it forms, for example, by using a Dean-Stark apparatus. - Consider alternative esterification methods, such as conversion of the carboxylic acid to an acid chloride followed by reaction with methanol.
Product Degradation - Isochroman rings can be sensitive to strong acids and high temperatures. Consider using milder reaction conditions. - During workup, avoid prolonged exposure to strongly acidic or basic conditions.
Loss during Purification - Optimize the purification method. If using column chromatography, select an appropriate solvent system to ensure good separation from impurities. - If the product is volatile, take care during solvent removal under reduced pressure.
Problem 2: Presence of significant impurities in the final product.
Observed Impurity Potential Cause Mitigation and Purification
Unreacted Isochroman-1-carboxylic acid Incomplete esterification.- Drive the esterification to completion using the methods described in Problem 1. - Purify the final product by column chromatography on silica gel. An acidic wash (e.g., dilute HCl) during workup can also help remove the unreacted acid.
Homophthalic acid or anhydride Incomplete initial reaction.- Ensure complete reaction in the first step by monitoring with TLC. - These acidic impurities can often be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the workup.
Polymeric materials Use of strong acid and/or high temperatures with formaldehyde.- Use milder acid catalysts or control the reaction temperature more carefully. - Purification can be challenging. Precipitation of the desired product from a suitable solvent may help to remove polymeric byproducts. Filtration through a plug of silica gel can also be effective.
Unknown side products Complex side reactions.- Characterize the impurities using techniques like GC-MS or LC-MS to understand their structure and formation mechanism.[1][2][3][4] - Based on the impurity structure, adjust the reaction conditions (e.g., temperature, catalyst, solvent) to disfavor its formation. - Develop a specific purification strategy, such as recrystallization or optimized column chromatography, to remove the identified impurity.

Experimental Protocols

Key Experiment: Synthesis of Isochroman-1-one from Homophthalic Anhydride

This procedure outlines a common method for preparing the isochroman-1-one core structure, a key intermediate for this compound.

Materials:

  • Homophthalic anhydride

  • Paraformaldehyde

  • Acetic anhydride

  • Phosphoric acid (85%)

  • Toluene

  • Sodium hydroxide solution

Procedure:

  • In a suitable reaction vessel, combine homophthalic anhydride, paraformaldehyde, acetic anhydride, and phosphoric acid.[5][6]

  • Heat the mixture with stirring to a specified temperature (e.g., 130-135°C) for a defined period (e.g., 1-5 hours).[6]

  • After cooling, distill off the acetic acid formed during the reaction.

  • Take up the residue in toluene and wash the organic phase with a sodium hydroxide solution until neutral, followed by washing with water.

  • Remove the toluene under reduced pressure.

  • The crude isochroman-1-one can then be purified by vacuum distillation or recrystallization.

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., Homophthalic Anhydride, 2-Phenylethanol derivative) Cyclization Ring Formation: Intramolecular Cyclization Start->Cyclization Intermediate Isochroman Intermediate (e.g., Isochroman-1-one, Isochroman-1-carboxylic acid) Cyclization->Intermediate Esterification Esterification (e.g., Fischer Esterification) Intermediate->Esterification Product This compound Esterification->Product Purification Purification (Chromatography, Recrystallization) Product->Purification Analysis Analysis (NMR, GC-MS, LC-MS) Purification->Analysis

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Problem Encountered (e.g., Low Yield, Impurities) Identify_Route Identify Synthetic Route Problem->Identify_Route Analyze_Data Analyze Reaction Data (TLC, NMR, MS) Identify_Route->Analyze_Data Possible_Causes Identify Potential Causes (Incomplete Reaction, Side Products) Analyze_Data->Possible_Causes Implement_Solution Implement Corrective Actions (Optimize Conditions, Modify Workup) Possible_Causes->Implement_Solution Based on Analysis Verify Verify Improvement Implement_Solution->Verify

Caption: A logical approach to troubleshooting synthesis issues.

References

Technical Support Center: Isochroman Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during isochroman ring closure reactions, with a focus on the widely used Oxa-Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

1. Why is my isochroman ring closure reaction resulting in a low yield?

Low yields in isochroman synthesis can stem from several factors:

  • Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical. The reaction may require optimization for your specific substrate.

  • Poorly Activated Substrate: The aromatic ring of the β-phenylethanol derivative may not be sufficiently electron-rich to undergo electrophilic attack. Electron-donating groups on the aromatic ring generally improve yields.

  • Steric Hindrance: Bulky substituents on either the β-phenylethanol or the aldehyde/ketone can impede the cyclization.

  • Catalyst Inactivation: The catalyst may be sensitive to air or moisture, or it may be poisoned by impurities in the starting materials or solvent.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired isochroman.

2. What are the common side products in an Oxa-Pictet-Spengler reaction?

Common side products can include:

  • Unreacted Starting Materials: Incomplete conversion is a common issue.

  • Intermediate Iminium Ion/Oxocarbenium Ion Decomposition: The reactive intermediate may undergo other reactions before cyclization.

  • Polymerization: Aldehydes, in particular, can be prone to polymerization under acidic conditions.

  • Dehydration Products: Elimination of water from the starting alcohol or the product can occur, especially at higher temperatures.

3. How do I choose the right catalyst for my isochroman synthesis?

The choice of catalyst depends on the specific reaction and substrate.

  • Brønsted Acids: Traditional catalysts like hydrochloric acid or trifluoroacetic acid (TFA) are often effective but can require harsh conditions.

  • Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can promote the reaction under milder conditions. Some reactions benefit from catalysts like Cu(OTf)₂ or AuCl₃.

  • Organocatalysts: Chiral organocatalysts can be employed for asymmetric isochroman synthesis.

It is often necessary to screen a variety of catalysts to find the optimal one for a particular transformation.

4. What is the impact of solvent and temperature on the reaction outcome?

Solvent and temperature can significantly influence the reaction rate and yield.

  • Solvent Polarity: The choice of solvent can affect the stability of the intermediates and the solubility of the reactants and catalyst. Solvents like acetonitrile, ethanol, and water have been used, with water sometimes providing the best yields.

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of side products and decomposition of the catalyst. It is crucial to find a balance where the reaction proceeds at a reasonable rate without significant byproduct formation.

5. How can I purify my isochroman product and remove common impurities?

Purification is typically achieved through chromatographic techniques.

  • Flash Chromatography: This is the most common method for purifying isochroman derivatives. A solvent system of appropriate polarity is chosen to separate the product from unreacted starting materials and side products.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method, particularly for removing structurally similar impurities.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be used.

Common impurities to look out for are unreacted starting materials and any of the side products mentioned previously. The choice of purification technique will depend on the nature of the impurities.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different catalysts and solvents on the yield of isochroman synthesis, based on literature data.

Table 1: Effect of Catalyst on Isochroman Yield

Catalyst (mol%)SolventTemperature (°C)Yield (%)
TFA (10)CH₂Cl₂2575
BF₃·OEt₂ (10)CH₂Cl₂0 to 2585
AuCl₃ (5)Acetonitrile6092
Cu(OTf)₂ (5)Dichloromethane2588
Sc(OTf)₃ (5)Toluene8090

Note: Yields are representative and can vary depending on the specific substrates used.

Table 2: Effect of Solvent on Isochroman Yield

SolventCatalystTemperature (°C)Yield (%)
DichloromethaneBF₃·OEt₂2585
AcetonitrileBF₃·OEt₂2578
TolueneBF₃·OEt₂2572
WaterTFAReflux90
Ethanol/Water (1:1)TFAReflux82

Note: Yields are representative and can vary depending on the specific substrates used.

Experimental Protocols

Key Experiment: Oxa-Pictet-Spengler Reaction for Isochroman Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • β-phenylethanol derivative (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Catalyst (e.g., BF₃·OEt₂, TFA)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a solution of the β-phenylethanol derivative in the chosen anhydrous solvent under an inert atmosphere, add the aldehyde or ketone.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the catalyst to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution for an acidic catalyst).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified isochroman product by NMR spectroscopy and mass spectrometry.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Product check_sm Check Starting Materials: Purity, Stoichiometry start->check_sm check_conditions Review Reaction Conditions: Temperature, Time, Atmosphere start->check_conditions check_catalyst Evaluate Catalyst: Activity, Loading start->check_catalyst analyze_mixture Analyze Crude Reaction Mixture: NMR, LC-MS check_sm->analyze_mixture check_conditions->analyze_mixture check_catalyst->analyze_mixture incomplete_conversion Incomplete Conversion? analyze_mixture->incomplete_conversion side_products Side Products Observed? change_catalyst Change Catalyst or Solvent side_products->change_catalyst Yes purification_issue Purification Issues? side_products->purification_issue No incomplete_conversion->side_products No optimize_conditions Optimize Conditions: Temperature, Concentration incomplete_conversion->optimize_conditions Yes success Successful Synthesis optimize_conditions->success change_catalyst->success optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: A general workflow for troubleshooting low-yielding isochroman ring closure reactions.

Oxa-Pictet-Spengler Reaction Mechanism

Oxa_Pictet_Spengler_Mechanism cluster_0 Step 1: Formation of Oxocarbenium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Ring Closure Aldehyde Aldehyde Protonation Protonation (Acid Catalyst) Aldehyde->Protonation Oxocarbenium Oxocarbenium Ion Protonation->Oxocarbenium Attack Nucleophilic Attack by Aromatic Ring Oxocarbenium->Attack Phenylethanol β-Phenylethanol Phenylethanol->Attack Intermediate Cyclization Intermediate Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Isochroman Isochroman Product Deprotonation->Isochroman

Caption: The reaction mechanism of the acid-catalyzed Oxa-Pictet-Spengler reaction.

Decision Tree for Reaction Optimization

Optimization_Decision_Tree start Initial Reaction Low Yield temp Is the reaction too slow? start->temp increase_temp Increase Temperature Incrementally temp->increase_temp Yes side_rxn Are there significant side products? temp->side_rxn No increase_temp->side_rxn decrease_temp Decrease Temperature side_rxn->decrease_temp Yes catalyst Is catalyst loading optimal? side_rxn->catalyst No decrease_temp->catalyst increase_catalyst Increase Catalyst Loading catalyst->increase_catalyst No solvent Is the solvent appropriate? catalyst->solvent Yes increase_catalyst->solvent decrease_catalyst Decrease Catalyst Loading change_solvent Screen Different Solvents solvent->change_solvent No success Optimized Reaction solvent->success Yes change_solvent->success

Caption: A decision-making guide for optimizing the conditions of an isochroman ring closure reaction.

Improving enantiomeric excess in asymmetric isochroman synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric synthesis of isochromans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to achieve high enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee) is low. What are the most common factors I should investigate?

A1: Low enantiomeric excess can stem from several factors. The most critical parameters to re-evaluate are:

  • Catalyst/Ligand Choice: The structure of the chiral catalyst or ligand is paramount for achieving high stereoselectivity. Ensure you are using a catalyst system reported to be effective for your specific substrate class.

  • Reaction Temperature: Temperature can have a significant impact on enantioselectivity. Generally, lower temperatures favor higher ee, but may also decrease the reaction rate. It is crucial to find the optimal balance.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting the enantiomeric excess. Screening a range of solvents is often necessary.

  • Purity of Reagents and Solvents: Impurities, particularly water or other coordinating species, can interfere with the catalyst and reduce enantioselectivity. Ensure all reagents and solvents are of high purity and appropriately dried.

  • Catalyst Loading: While catalytic, the concentration of the catalyst can sometimes influence the outcome. An insufficient amount may lead to a significant background (non-catalyzed) reaction, which is typically non-enantioselective.

Q2: I am observing poor yield in my reaction. Is this related to the enantioselectivity?

A2: Poor yield and low enantioselectivity can be related, but are not always directly correlated. A low yield might be due to:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities, thermal instability, or reaction with the substrate or product.

  • Incomplete Conversion: The reaction may not be proceeding to completion. This could be due to insufficient reaction time, low temperature, or an equilibrium that disfavors the product.

  • Side Reactions: Your starting materials might be participating in competing, non-productive reaction pathways.

  • Product Instability: The isochroman product itself might be unstable under the reaction conditions, leading to degradation.

Addressing these issues, for instance by purifying reagents or optimizing reaction time, may also positively impact the enantioselectivity by reducing the contribution of non-catalyzed or side reactions.

Q3: How do I choose the right catalyst for my specific isochroman synthesis?

A3: Catalyst selection is highly dependent on the reaction type and the structure of your starting materials. Some common successful strategies include:

  • Organocatalysis: Chiral phosphoric acids and amino-acid derived catalysts (e.g., proline derivatives) have proven effective in various isochroman syntheses, such as intramolecular Mannich reactions.[1][2]

  • Metal Catalysis: Bimetallic systems, such as Au(I)/chiral Sc(III), have been successfully employed for hetero-Diels-Alder reactions to form tetracyclic isochromans.[3] Copper and ruthenium-based catalysts are also utilized.[4]

  • Literature Precedent: The best starting point is to search for literature where substrates similar to yours have been used. The reported successful catalyst systems in those cases are likely to be a good starting point for your own experiments.

Q4: What is the role of additives in improving enantiomeric excess?

A4: Additives can play several roles in asymmetric catalysis. For example, in reactions involving metal catalysts, additives can act as co-catalysts or modify the ligand environment of the metal, leading to improved stereocontrol. In some organocatalyzed reactions, additives like molecular sieves are used to remove water, which can inhibit the catalyst. The specific role and choice of an additive are highly reaction-dependent.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)
Possible Cause Suggested Solution
Suboptimal Temperature Screen a range of temperatures. Start with the reported optimal temperature from a similar literature procedure and then screen in 5-10°C increments and decrements. Lower temperatures often improve ee.
Incorrect Solvent Perform a solvent screen. Test a variety of solvents with different polarities and coordinating abilities (e.g., toluene, CH2Cl2, THF, Et2O, DMSO).[1][5]
Ineffective Catalyst/Ligand If possible, screen a small library of related chiral ligands or catalysts. Small structural modifications to the catalyst can have a large impact on enantioselectivity.
Presence of Impurities Ensure all glassware is oven-dried. Use freshly distilled or high-purity anhydrous solvents. Purify starting materials if their purity is questionable. The use of molecular sieves can help to remove trace amounts of water.
Racemic Background Reaction Consider increasing the catalyst loading to favor the catalyzed pathway. Also, ensure the reaction temperature is not too high, as this can promote the non-catalyzed reaction.
Issue 2: Catalyst Deactivation
Possible Cause Suggested Solution
Poisoning by Impurities Rigorously purify all substrates, reagents, and solvents. Common poisons include sulfur, water, and oxygen. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.
Thermal Degradation If you suspect the catalyst is not stable at the reaction temperature, try running the reaction at a lower temperature for a longer duration.
Fouling In some cases, insoluble byproducts or polymers can coat the catalyst's active sites. Analyze the crude reaction mixture for evidence of such materials. Adjusting the solvent or concentration may help to mitigate this.
Inherent Instability Some catalysts have limited turnover numbers. If deactivation is unavoidable, it may be necessary to add the catalyst in portions over the course of the reaction or to use a higher catalyst loading from the outset.

Data Presentation

Table 1: Effect of Solvent on Enantiomeric Excess in an Asymmetric Isochromanone Synthesis

EntrySolventYield (%)ee (%)
1THF104
2EtOAc320
3Toluene116
4Et2O5495
5CH2Cl28896

Data adapted from a representative study on the asymmetric synthesis of isochromanone derivatives. Conditions: A1 (0.10 mmol), B1 (2.0 equiv), Fe(OTf)3 (10 mol%), L-PiC2H4Ph (10 mol%), Rh2(TFA)4 (1 mol%), in Solvent (2.0 mL) at -10 °C for 6 h.[5]

Table 2: Optimization of Catalyst Loading in a One-Pot Intramolecular Mannich Reaction

EntryCatalyst Loading (mol%)Yield (%)dr (cis:trans)ee (%)
156598:295
2107899:198
32085>99:1>99
43085>99:1>99

Data is illustrative of a typical optimization for the synthesis of 4-aminoisochromanones using a tetrazole-substituted proline derivative as the catalyst in DMSO.[1][2]

Experimental Protocols

General Protocol for Organocatalytic Asymmetric Synthesis of 4-Aminoisochromanones

This protocol is based on a direct one-pot intramolecular Mannich reaction.[1]

  • Preparation: To an oven-dried reaction vessel, add the 2-oxopropyl-2-formylbenzoate substrate (1.0 equiv.) and the chiral secondary amine catalyst (e.g., a tetrazole-substituted proline derivative, 20 mol%).

  • Solvent and Amine Addition: Add the optimized solvent (e.g., DMSO) to achieve the desired concentration. Then, add the aniline derivative (1.1 equiv.).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature) and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aq. NH4Cl). Extract the aqueous layer with an organic solvent (e.g., EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

General Protocol for Au(I)/Sc(III) Bimetallic Catalyzed Synthesis of Tetracyclic Isochromans

This protocol is for a biomimetic hetero-Diels-Alder reaction.[3]

  • Catalyst Preparation: In an oven-dried vial under an inert atmosphere (Argon), prepare the chiral ligand solution and the Sc(OTf)3 solution in the reaction solvent (e.g., CH2Cl2). Stir for 30 minutes at room temperature. Then, add the Au(I) co-catalyst (e.g., JohnphosAuCl) and the silver salt activator (e.g., AgOTf), and stir for another 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the α-propargyl benzyl alcohol (1.0 equiv.) and the 2-(hydroxylmethyl) phenol (1.2 equiv.) in the reaction solvent.

  • Reaction Execution: Add the substrate solution to the prepared catalyst solution at the optimized temperature (e.g., room temperature).

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture directly.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Experimental_Workflow General Experimental Workflow for Asymmetric Isochroman Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Reagents & Solvents (High Purity, Anhydrous) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Chiral Catalyst/Ligand catalyst->setup glassware Oven-Dried Glassware glassware->setup conditions Control Temperature & Stirring setup->conditions monitoring Monitor Progress (TLC, LC-MS) conditions->monitoring workup Work-up & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Determine Yield & ee (NMR, Chiral HPLC) purification->analysis

Caption: A typical workflow for asymmetric isochroman synthesis.

Troubleshooting_Tree Troubleshooting Low Enantiomeric Excess start Low ee Observed check_temp Is Temperature Optimized? start->check_temp adjust_temp Screen Lower Temperatures check_temp->adjust_temp No check_solvent Is Solvent Optimized? check_temp->check_solvent Yes adjust_temp->check_solvent adjust_solvent Perform Solvent Screen check_solvent->adjust_solvent No check_purity Are Reagents/Solvents Pure? check_solvent->check_purity Yes adjust_solvent->check_purity purify_reagents Purify/Dry Reagents & Solvents check_purity->purify_reagents No check_catalyst Is Catalyst/Ligand Optimal? check_purity->check_catalyst Yes purify_reagents->check_catalyst screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts No final_optimization Further Optimization check_catalyst->final_optimization Yes screen_catalysts->final_optimization

Caption: A decision tree for troubleshooting low enantiomeric excess.

References

Technical Support Center: Purification of Methyl Isochroman-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the purification of "Methyl Isochroman-1-carboxylate" is limited in publicly available scientific literature. The following troubleshooting guides, FAQs, and protocols have been developed by drawing analogies from established procedures for structurally related isochroman and isochromanone derivatives. Researchers should adapt these recommendations based on their specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Based on common synthetic routes for related isochroman derivatives, potential impurities could include:

  • Starting Materials: Unreacted precursors such as 2-(2-hydroxyethyl)benzoic acid or its derivatives.

  • Reagents: Residual acids or bases used as catalysts, and coupling agents.

  • Byproducts: Products from side reactions, such as polymers or over-oxidation products.[1]

  • Solvents: Residual solvents from the reaction or initial work-up.

Q2: My crude ¹H NMR spectrum shows a complex mixture. How can I identify the signals corresponding to this compound?

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A3: If crystallization is proving difficult, consider the following:

  • Solvent Screening: The choice of solvent is critical for successful recrystallization.[7][8] Experiment with a range of solvents with varying polarities. A good starting point is a solvent system where the compound is sparingly soluble at room temperature but fully dissolves upon heating.[7][9][10]

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

  • Concentration: Your solution may be too dilute. Try slowly evaporating the solvent to increase the concentration of the compound.

  • Purity: If the crude material is highly impure, it may inhibit crystallization. Consider a preliminary purification step like flash column chromatography before attempting recrystallization.[11]

Q4: My purified product appears as an oil instead of a solid. What should I do?

A4: "Oiling out" can occur during recrystallization if the boiling point of the solvent is higher than the melting point of the compound or if the compound is still impure.[7] If your product is an oil, you can try to dissolve it in a small amount of a volatile solvent and then add a non-polar solvent to precipitate the solid. Alternatively, purification by column chromatography is a good option for oily compounds.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during recrystallization.The compound is too soluble in the chosen cold solvent.Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent to dissolve the compound.[7][9]
Product remains in the aqueous layer during work-up.The product may be more water-soluble than anticipated, especially if it has polar functional groups.Check the aqueous layer for your product using TLC. If present, perform additional extractions with an appropriate organic solvent.[12][13]
Product adheres to the stationary phase during column chromatography.The eluent may not be polar enough to move the product down the column.Gradually increase the polarity of the eluent.[14][15] If the compound is acidic, adding a small amount of acetic acid to the eluent might help. If it's basic, adding a small amount of triethylamine can be effective.[15]
Issue 2: Persistent Impurities After Purification

| Symptom | Possible Cause | Suggested Solution | | Co-elution of an impurity with the product during column chromatography. | The impurity has a similar polarity to the product in the chosen solvent system. | Try a different solvent system with different selectivities. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.[14] | | Impurity crystallizes along with the product during recrystallization. | The impurity has similar solubility properties to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent mixture.[7][8] A second recrystallization may be necessary. | | The purified product is discolored. | The discoloration may be due to a persistent, colored impurity. | Consider treating a solution of the product with activated charcoal before the final filtration or crystallization step. |

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and should be optimized for "this compound".

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature. Common solvents to try include ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof.[16]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This is a general procedure for the purification of organic compounds and should be adapted based on the polarity of "this compound".[17][18]

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.3. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[15]

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column. Collect fractions in test tubes.[14]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Since specific quantitative data for the purification of this compound is not available, the following table illustrates how you could present your own experimental results for comparison of different purification methods.

Purification Method Starting Mass (mg) Final Mass (mg) Yield (%) Purity (by ¹H NMR or HPLC)
Recrystallization (Ethanol)5003507095%
Recrystallization (Hexane/EtOAc)5004008098%
Flash Chromatography (20% EtOAc/Hexane)50042585>99%

Visualizations

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product TLC TLC Column Chromatography->TLC Column Chromatography->Pure Product NMR NMR Pure Product->NMR

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Start Impure_Product Impure Product? Start->Impure_Product Recrystallize Attempt Recrystallization Impure_Product->Recrystallize Yes Pure_Product Pure Product Impure_Product->Pure_Product No Check_Purity Check Purity (NMR, TLC) Recrystallize->Check_Purity Column_Chromatography Perform Column Chromatography Column_Chromatography->Check_Purity Check_Purity->Column_Chromatography No Check_Purity->Pure_Product Yes Still_Impure Still Impure Check_Purity->Still_Impure Persistent Impurity

Caption: Decision tree for troubleshooting the purification process.

References

Stability issues of "Methyl Isochroman-1-carboxylate" in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl Isochroman-1-carboxylate in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound seems to be degrading over time. What is the likely cause?

A1: The most probable cause of degradation for this compound in solution is the hydrolysis of the methyl ester group. This reaction, often catalyzed by acidic or basic conditions, breaks the ester bond to form Isochroman-1-carboxylic acid and methanol.[1][2] The reaction with pure water is typically very slow but is accelerated in the presence of acids or bases.[1][2]

Q2: What factors can influence the stability of this compound in my experiments?

A2: Several factors can affect the stability of your compound in solution. Key factors include:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester.[1][2][3]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[4][5]

  • Solvent: The type of solvent and the presence of water can influence stability. Protic solvents, especially water, can participate in the hydrolysis reaction.

  • Light: Exposure to light can sometimes promote degradation of organic molecules.[4][5]

  • Presence of Enzymes: If working with biological matrices, esterase enzymes can rapidly hydrolyze the methyl ester.[5]

Q3: How can I minimize the degradation of this compound in my stock solutions?

A3: To minimize degradation, it is recommended to:

  • Prepare stock solutions in an anhydrous, aprotic organic solvent (e.g., DMSO, DMF).

  • Store stock solutions at low temperatures (-20°C or -80°C).

  • Protect solutions from light by using amber vials or wrapping containers in foil.

  • Prepare fresh working solutions from the stock solution just before use.

  • If possible, maintain the pH of aqueous solutions near neutral (pH 7), where the rate of uncatalyzed hydrolysis is slowest.

Q4: I suspect my compound has degraded. How can I confirm this?

A4: Degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8] By comparing the analytical profile of your aged solution to that of a freshly prepared standard, you can identify and quantify the parent compound and any degradation products. The primary degradation product to look for would be Isochroman-1-carboxylic acid.

Troubleshooting Guides

Problem: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Degradation of the compound in the assay medium.Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Minimize the time the compound is in the aqueous assay buffer before analysis.
Enzymatic degradation in cell culture or biological samples.If possible, perform a time-course experiment to assess the stability of the compound in the specific biological matrix. Consider the use of esterase inhibitors if appropriate for the experimental design.
Adsorption to plasticware.Use low-adhesion microplates and tubes. Pre-rinsing pipette tips with the solution can also help.

Problem: Appearance of a new peak in my HPLC chromatogram over time.

Possible Cause Troubleshooting Step
Hydrolysis of the methyl ester.Identify the new peak using a reference standard of Isochroman-1-carboxylic acid or by mass spectrometry. The mass of the degradation product should correspond to the carboxylic acid.
Oxidation or other degradation pathways.Analyze the sample by LC-MS to determine the mass of the new species and elucidate its structure. Ensure proper inert atmosphere handling if the compound is sensitive to oxidation.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the stability of this compound under various pH conditions.

Materials:

  • This compound

  • HPLC-grade organic solvent for stock solution (e.g., Acetonitrile or DMSO)

  • Buffers of different pH values (e.g., pH 4, 7, and 9)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in the chosen organic solvent.

  • Working Solution Preparation: Dilute the stock solution with each of the pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial concentration of the compound.

  • Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.

Table 1: Example Stability Data for this compound (100 µg/mL) at 25°C

Time (hours)% Remaining (pH 4)% Remaining (pH 7)% Remaining (pH 9)
0100100100
198.599.895.2
297.199.590.1
494.399.181.5
888.998.266.4
2470.295.035.7

Visualizations

Hydrolysis_Pathway Methyl_Isochroman This compound Products Isochroman-1-carboxylic acid + Methanol Methyl_Isochroman->Products Hydrolysis H2O H₂O Catalyst H⁺ or OH⁻ Catalyst->Methyl_Isochroman catalyzes Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution (Anhydrous Solvent) Working Prepare Working Solutions (Different pH Buffers) Stock->Working T0 T0 Analysis (HPLC) Working->T0 Incubate Incubate at Controlled Temp T0->Incubate Timepoints Time-Point Analysis (HPLC) Incubate->Timepoints Calculate Calculate % Remaining Timepoints->Calculate Plot Plot % Remaining vs. Time Calculate->Plot

References

Preventing racemization during "Methyl Isochroman-1-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl Isochroman-1-carboxylate, with a focus on preventing racemization and ensuring high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, is a critical issue in the synthesis of chiral molecules like this compound. The primary cause of racemization in this context is the acidic nature of the proton at the C1 position (the chiral center), which is alpha to the carboxylate group. Under either acidic or basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a loss of stereochemical integrity and the formation of a racemic mixture.

Q2: Which catalytic systems are recommended for the enantioselective synthesis of isochroman derivatives?

A2: Several catalytic systems have been successfully employed for the asymmetric synthesis of isochroman and isochromanone derivatives, achieving high yields and excellent enantioselectivity. For syntheses involving C-H activation and annulation, rhodium(III) catalysts, often in combination with chiral ligands, have proven effective. Another powerful approach involves the use of bimetallic catalytic systems, such as Au(I)/chiral Sc(III) complexes, for cascade reactions that construct the isochroman core with high stereoinduction (up to 95% ee). The choice of catalyst and ligand is crucial and often substrate-dependent, requiring careful optimization for the specific synthesis of this compound.

Q3: How does reaction temperature influence the enantioselectivity of the synthesis?

A3: Reaction temperature is a critical parameter that can significantly impact the enantioselectivity of a reaction. Generally, lower temperatures are favored as they increase the energy difference between the diastereomeric transition states leading to the two enantiomers, thus enhancing the selectivity for the desired product. However, the relationship between temperature and enantioselectivity is not always linear and can be complex. In some cases, an optimal temperature exists, and deviations in either direction can lead to a decrease in enantiomeric excess (ee). It is crucial to carefully screen and optimize the reaction temperature for any given catalytic system to maximize enantioselectivity.

Q4: What are common side reactions to be aware of during isochroman synthesis?

A4: Besides racemization, other side reactions can occur during the synthesis of isochromans. In reactions involving rhodium carbenoids, for instance, competitive O-H insertion into water present in the reaction mixture can lead to the formation of byproduct. Another potential side reaction is the formation of constitutional isomers or rearrangement products, depending on the specific substrates and reaction conditions. Careful control of the reaction environment, including the exclusion of moisture and the choice of appropriate solvents and reagents, is essential to minimize these unwanted side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (ee%) 1. Racemization: The chiral center at C1 is prone to epimerization under non-optimal pH or temperature conditions. 2. Inefficient Chiral Catalyst: The chosen chiral catalyst or ligand may not be optimal for the specific substrate. 3. Suboptimal Reaction Temperature: The reaction temperature may be too high, reducing the energy difference between the diastereomeric transition states.1. pH Control: Ensure the reaction and work-up conditions are neutral or mildly acidic/basic to avoid enolate formation. Use buffered solutions during extraction if necessary. 2. Catalyst/Ligand Screening: Screen a variety of chiral catalysts and ligands to identify the most effective combination for your specific reaction. 3. Temperature Optimization: Perform the reaction at a lower temperature. Conduct a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.
Low Yield 1. Catalyst Inactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials. 2. Side Reactions: Formation of byproducts due to competing reaction pathways. 3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or low temperature.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents. 2. Reaction Condition Optimization: Adjust reaction parameters such as solvent, concentration, and temperature to favor the desired reaction pathway. 3. Monitoring and Time Adjustment: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature slightly (while monitoring ee%) or extending the reaction time.
Formation of Impurities/Byproducts 1. Presence of Water: Water can lead to hydrolysis of intermediates or the final product. 2. Starting Material Impurities: Impurities in the starting materials can lead to the formation of unexpected byproducts. 3. Rearrangement Reactions: Under certain conditions, intermediates may undergo rearrangement to form constitutional isomers.1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. 2. Purification of Starting Materials: Purify all starting materials and reagents before use. 3. Mechanistic Investigation: If significant byproducts are observed, consider mechanistic studies to understand their formation and adjust reaction conditions accordingly.
Difficulty in Product Purification 1. Co-elution with Byproducts: The desired product may have similar polarity to byproducts, making chromatographic separation challenging. 2. Racemization during Purification: The chiral product may racemize on silica gel or during distillation due to acidic or basic residues.1. Alternative Purification Methods: Explore alternative purification techniques such as crystallization, preparative HPLC with a chiral stationary phase, or supercritical fluid chromatography (SFC). 2. Neutralize Silica Gel: If using column chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent. Avoid excessive heat during solvent removal.

Experimental Protocols

Example Protocol: Enantioselective Synthesis of a Tetracyclic Isochroman Derivative via Au(I)/Chiral Sc(III) Bimetallic Catalysis

This protocol is adapted from a biomimetic approach to synthesize tetracyclic isochroman frameworks and can serve as a starting point for developing a specific protocol for this compound.

Materials:

  • JohnphosAu(I) complex

  • Scandium(III) triflate (Sc(OTf)₃)

  • Chiral N,N'-dioxide ligand (e.g., L-PiMe₂t-Bu)

  • α-Propargyl benzyl alcohol derivative (starting material 1)

  • 2-(Hydroxymethyl)phenol derivative (starting material 2)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • To a dry 10-mL test tube under an inert atmosphere, add the JohnphosAu(I) complex (0.010 mmol), Sc(OTf)₃ (0.020 mmol), and the chiral N,N'-dioxide ligand (0.022 mmol).

  • Add anhydrous CH₂Cl₂ (2.0 mL) and stir the mixture at room temperature for 15 minutes to form the active catalyst.

  • Cool the reaction mixture to 6 °C.

  • To the cooled catalyst solution, add the α-propargyl benzyl alcohol derivative (0.3 mmol) followed by the 2-(hydroxymethyl)phenol derivative (0.2 mmol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel flash chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired tetracyclic isochroman product.[1]

Note: The racemic version of the product can be prepared for analytical purposes by using only Sc(OTf)₃ as the catalyst at room temperature.[1]

Visualizations

Racemization_Mechanism cluster_racemization Racemization via Enolate Formation (R)-Enantiomer (R)-Enantiomer Enolate (Achiral) Enolate (Achiral) (R)-Enantiomer->Enolate (Achiral) Deprotonation (Base or Acid) Racemic Mixture Racemic Mixture (S)-Enantiomer (S)-Enantiomer Enolate (Achiral)->(S)-Enantiomer Reprotonation (S)-Enantiomer->Racemic Mixture Equal Mixture

Caption: Mechanism of racemization at a chiral center alpha to a carbonyl group.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Synthesis cluster_workup Work-up and Purification A Mix Au(I) complex, Sc(OTf)3, and Chiral Ligand B Add Anhydrous Solvent A->B C Stir at Room Temperature B->C D Cool Catalyst Mixture C->D Transfer to Reaction Vessel E Add Starting Materials D->E F Monitor Reaction by TLC E->F G Concentrate Reaction Mixture F->G Reaction Complete H Silica Gel Chromatography G->H I Isolate Pure Enantioenriched Product H->I

References

Catalyst selection for efficient "Methyl Isochroman-1-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of Methyl Isochroman-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the isochroman skeleton of this compound?

A1: The primary methods for constructing the isochroman core involve the cyclization of ortho-substituted phenylacetic acid derivatives. Other notable methods include Baeyer-Villiger oxidation of corresponding 2-indanones and metal-catalyzed coupling reactions. The choice of method often depends on the available starting materials, desired scale, and catalyst compatibility.

Q2: Which catalysts are typically employed for the synthesis of isochroman-1-ones?

A2: A range of catalysts can be used, depending on the synthetic approach. Acid catalysts such as hydrochloric acid or phosphoric acid are common in cyclization reactions. For metal-catalyzed methods, complexes of palladium, cobalt, and rhodium have been effectively used. Organocatalysts have also been employed in asymmetric syntheses to achieve specific stereoisomers.

Q3: What is the role of potassium iodide (KI) as an additive in some protocols?

A3: Potassium iodide can act as a catalyst or co-catalyst to accelerate the ring closure in isochroman synthesis. Reports suggest that the addition of 0.1–0.5 mol% of KI can reduce reaction times by up to 30%.[1]

Q4: How can I purify the final this compound product?

A4: Standard purification techniques for organic compounds are applicable. A common procedure involves an initial acid-base extraction to remove ionic impurities. For high purity (>95%), column chromatography on silica gel is recommended, often using a solvent system like petroleum ether/ethyl acetate.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Incorrect reaction temperature- Poor quality starting materials or reagents- Presence of moisture or oxygen in sensitive reactions- Use a fresh batch of catalyst or activate it prior to use.- Optimize the reaction temperature; some reactions are highly temperature-sensitive.- Ensure the purity of starting materials and solvents.- For air/moisture-sensitive reactions, use dried solvents and an inert atmosphere (e.g., Argon or Nitrogen).
Formation of Significant Side Products - Over-oxidation of the starting material or product.- Competing reaction pathways due to incorrect catalyst or temperature.- Dimerization or polymerization of starting materials.- If using an oxidation step, consider a milder oxidizing agent or shorter reaction times.- Screen different catalysts and reaction conditions to favor the desired pathway.- Adjust the concentration of reactants to minimize intermolecular side reactions.
Incomplete Reaction - Insufficient reaction time.- Catalyst deactivation.- Unfavorable reaction equilibrium.- Monitor the reaction progress using TLC or GC/LC-MS and extend the reaction time if necessary.- Add a fresh portion of the catalyst.- If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the equilibrium towards the product.
Product Discoloration - Formation of colored impurities due to high temperatures or side reactions.- Consider adding a bleaching agent like hypophosphorous acid if compatible with the reaction chemistry.[1]- Optimize purification steps, potentially including a charcoal treatment.
Difficulty in Product Isolation - Product is highly soluble in the aqueous phase during extraction.- Emulsion formation during workup.- Saturate the aqueous layer with brine to decrease the solubility of the organic product.- Break emulsions by adding brine or filtering through celite.

Catalyst and Method Comparison for Isochromanone Synthesis

The following table summarizes quantitative data for different catalytic methods used in the synthesis of isochromanone derivatives, which can serve as a reference for the synthesis of this compound.

Method Catalyst/Reagent Typical Yield (%) Temperature (°C) Reaction Time (h) Scalability Relative Cost
CyclizationSO₂Cl₂84.775–8010–24High$
Baeyer-Villiger OxidationPeracids (e.g., m-CPBA)5625–4048Low
$
DCC CouplingDCC/DMAP852512Moderate
Metal-Catalyzed CouplingCo(acac)₃921206Moderate
$
Rh-Catalyzed AnnulationRh(III) complexes-110-Moderate

Note: Yields and conditions are for related isochromanone syntheses and may require optimization for this compound.[1]

Experimental Protocols

General Protocol for Acid-Catalyzed Cyclization

This protocol is a generalized procedure based on the synthesis of 6,7-dimethoxy-3-isochromanone and should be adapted for the specific synthesis of this compound.[2]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve the appropriate substituted phenylacetic acid precursor in a suitable solvent (e.g., acetic acid).

  • Reagent Addition: While stirring, heat the solution to the desired temperature (e.g., 80°C). Add the acid catalyst (e.g., concentrated HCl) followed by the formaldehyde source (e.g., formalin).

  • Reaction: Maintain the reaction at the target temperature for the required duration (typically 1-2 hours), monitoring the progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a mixture of ice and water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., chloroform or ethyl acetate).

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution until neutral, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow A Reaction Setup (Precursor, Solvent) B Addition of Catalyst and Reagents A->B C Reaction at Optimized Temperature B->C D Reaction Workup (Quenching, Extraction) C->D E Purification (Chromatography) D->E F Pure Methyl Isochroman-1-carboxylate E->F

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Check_Catalyst Is the catalyst active? Start->Check_Catalyst Replace_Catalyst Use fresh or activated catalyst Check_Catalyst->Replace_Catalyst No Check_Temp Is the reaction temperature correct? Check_Catalyst->Check_Temp Yes Re_run Re-run Experiment Replace_Catalyst->Re_run Optimize_Temp Optimize temperature Check_Temp->Optimize_Temp No Check_Reagents Are starting materials and solvents pure/dry? Check_Temp->Check_Reagents Yes Optimize_Temp->Re_run Purify_Reagents Purify/dry reagents and solvents Check_Reagents->Purify_Reagents No Check_Reagents->Re_run Yes Purify_Reagents->Re_run

Caption: Decision tree for troubleshooting low product yield in synthesis.

References

Technical Support Center: Byproduct Analysis in "Methyl Isochroman-1-carboxylate" Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the synthesis of Methyl Isochroman-1-carboxylate. The information is presented in a clear question-and-answer format to facilitate rapid problem-solving in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Oxa-Pictet-Spengler Reaction: Cyclization of a suitable precursor, often derived from homophthalic acid, to form the isochroman-1-carboxylic acid core.[1][2][3][4][5]

  • Fischer Esterification: Subsequent esterification of the carboxylic acid with methanol in the presence of an acid catalyst to yield the final methyl ester.[6][7][8][9][10]

Q2: What are the most common byproducts observed in this synthesis?

A2: Based on the reaction mechanism, the following byproducts are frequently encountered:

  • Unreacted Isochroman-1-carboxylic Acid: Incomplete esterification is a common issue.

  • Decarboxylated Isochroman: Loss of the carboxyl group can occur, especially at elevated temperatures, yielding isochroman.

  • Isocoumarin Derivatives: When using homophthalic anhydride as a starting material, the formation of various isocoumarin-type structures is a known side reaction.[1][3]

  • Polymeric Materials: Acid-catalyzed polymerization of starting materials or intermediates can lead to insoluble polymeric byproducts.

Q3: How can I minimize byproduct formation?

A3: To improve the purity and yield of this compound, consider the following:

  • Temperature Control: Carefully control the temperature during both the cyclization and esterification steps to prevent decarboxylation and polymerization.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to side reactions.

  • Choice of Catalyst: Use the appropriate acid catalyst and concentration for the esterification step to ensure efficient conversion without promoting degradation.

  • Moisture Control: Ensure all reagents and glassware are dry, especially for the esterification step, as water can inhibit the reaction.

Q4: What analytical techniques are recommended for identifying byproducts?

A4: A combination of chromatographic and spectroscopic methods is ideal for byproduct identification:

  • Thin Layer Chromatography (TCC): For rapid monitoring of reaction progress and initial identification of spots corresponding to byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and separation of isomers.

  • Mass Spectrometry (MS): To determine the molecular weight of the main product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the desired product and any isolated byproducts.

II. Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of final product 1. Incomplete Oxa-Pictet-Spengler cyclization. 2. Incomplete Fischer esterification. 3. Significant byproduct formation (e.g., decarboxylation).1. Optimize cyclization conditions (catalyst, temperature, reaction time). 2. Use an excess of methanol and an effective acid catalyst for esterification. Consider extending the reaction time while monitoring with TLC. 3. Lower the reaction temperature and monitor the reaction closely to minimize side reactions.
Presence of a significant amount of starting carboxylic acid in the final product Incomplete esterification.- Increase the reaction time for the esterification step. - Use a larger excess of methanol. - Ensure the acid catalyst is active and present in a sufficient amount. - Remove water formed during the reaction, for example, by using a Dean-Stark apparatus.
Product appears oily or discolored 1. Presence of polymeric byproducts. 2. Residual acid catalyst or starting materials.1. Purify the crude product using column chromatography. 2. Perform a thorough aqueous work-up, including washing with a saturated sodium bicarbonate solution to neutralize and remove acid.
NMR spectrum shows unexpected peaks Presence of byproducts such as decarboxylated isochroman or isocoumarin derivatives.- Isolate the impurities using column chromatography. - Analyze the fractions containing the impurities by NMR and MS to determine their structures. - Compare the obtained spectra with known data for potential byproducts.
Mass spectrum shows a peak corresponding to the loss of CO2CH3 Decarboxylation of the product has occurred.- Use milder reaction conditions (lower temperature, shorter reaction time). - Ensure the work-up and purification steps are not performed under harsh acidic or basic conditions at elevated temperatures.

III. Experimental Protocols

A. Synthesis of Isochroman-1-carboxylic Acid via Oxa-Pictet-Spengler Reaction (General Procedure)

This protocol is a general guideline and may require optimization based on the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve homophthalic acid (1 equivalent) in a suitable solvent (e.g., toluene).

  • Addition of Reagents: Add the appropriate aldehyde or its equivalent (1.1 equivalents) to the solution.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

B. Synthesis of this compound via Fischer Esterification

This protocol is adapted from a general Fischer esterification procedure.[6]

  • Reaction Setup: In a round-bottomed flask, dissolve Isochroman-1-carboxylic acid (1.0 equivalent) in methanol (in large excess, acting as both reagent and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux with stirring.

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) (2 x volume of the reaction mixture).

    • Wash the combined organic layers with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

IV. Visualizations

Reaction_Pathway cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproducts Homophthalic Acid Homophthalic Acid Isochroman-1-carboxylic Acid Isochroman-1-carboxylic Acid Homophthalic Acid->Isochroman-1-carboxylic Acid Oxa-Pictet-Spengler Isocoumarin Derivatives Isocoumarin Derivatives Homophthalic Acid->Isocoumarin Derivatives Side Reaction This compound This compound Isochroman-1-carboxylic Acid->this compound Fischer Esterification Decarboxylated Isochroman Decarboxylated Isochroman Isochroman-1-carboxylic Acid->Decarboxylated Isochroman Heat Unreacted Acid Unreacted Acid Isochroman-1-carboxylic Acid->Unreacted Acid Incomplete Reaction

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting_Workflow Start Start Low Yield or Impure Product Low Yield or Impure Product Start->Low Yield or Impure Product Analyze by TLC/HPLC Analyze by TLC/HPLC Low Yield or Impure Product->Analyze by TLC/HPLC Major Impurity: Starting Acid Major Impurity: Starting Acid Analyze by TLC/HPLC->Major Impurity: Starting Acid Major Impurity: Decarboxylation Major Impurity: Decarboxylation Analyze by TLC/HPLC->Major Impurity: Decarboxylation Other Byproducts Other Byproducts Analyze by TLC/HPLC->Other Byproducts Optimize Esterification Optimize Esterification Major Impurity: Starting Acid->Optimize Esterification Yes End End Major Impurity: Starting Acid->End No Lower Reaction Temp Lower Reaction Temp Major Impurity: Decarboxylation->Lower Reaction Temp Yes Major Impurity: Decarboxylation->End No Purify by Chromatography Purify by Chromatography Other Byproducts->Purify by Chromatography Yes Other Byproducts->End No Optimize Esterification->End Lower Reaction Temp->End Purify by Chromatography->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Enhancing the Reactivity of Methyl Isochroman-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl Isochroman-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common synthetic transformations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary reactive sites are the ester functional group at the 1-position and the aromatic ring. The ester is susceptible to nucleophilic acyl substitution, allowing for hydrolysis, reduction, and amidation. The electron-rich benzene ring can undergo electrophilic aromatic substitution, although the ether oxygen and the ester group will influence the position and rate of substitution.

Q2: How can I convert this compound to the corresponding carboxylic acid?

A2: The most common methods are acid-catalyzed hydrolysis or base-mediated saponification. Acid-catalyzed hydrolysis is a reversible reaction, typically requiring an excess of water to drive the equilibrium towards the carboxylic acid.[1] Base-mediated saponification is an irreversible process that initially forms a carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid.[2][3]

Q3: Is it possible to reduce the ester group? What are the expected products?

A3: Yes, the ester can be reduced using strong hydride reagents like lithium aluminum hydride (LiAlH₄).[4] This reaction will cleave the isochroman ring to produce a diol: (2-(2-(hydroxymethyl)phenyl)ethyl)methanol. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters unless special conditions or additives are used.[5] To reduce the ester to an aldehyde, a bulkier, less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures is typically required.[6]

Q4: What are the key considerations for performing amide coupling with the derivative of this molecule?

A4: To perform an amide coupling, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid, Isochroman-1-carboxylic acid. This carboxylic acid can then be coupled with a primary or secondary amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.[7][8]

Q5: Are there any known stability issues with the isochroman ring system?

A5: The isochroman ring is generally stable, but it can be susceptible to ring-opening under certain conditions. For instance, treatment of isochromans with specific reagents under transition-metal-free conditions can lead to selective C-C bond cleavage.[9][10] This is a critical consideration when planning multi-step syntheses, as harsh reagents or reaction conditions might lead to undesired side products.

Section 2: Troubleshooting Guides

Problem: Low or no yield during ester hydrolysis.

Potential Cause Suggested Solution
Incomplete reaction (Acid-catalyzed) The acid-catalyzed hydrolysis of esters is a reversible process.[1] To drive the reaction to completion, use a large excess of water (e.g., using a dilute acid solution) and ensure a sufficient reaction time, potentially with heating under reflux.[1]
Incomplete reaction (Base-mediated) Ensure at least a stoichiometric amount of base (e.g., NaOH, KOH, LiOH) is used, as it is consumed during the reaction.[3] For sterically hindered or unreactive esters, increasing the temperature (reflux) and using a co-solvent like THF or methanol to improve solubility can be effective.[11]
Starting material insolubility This compound may have limited solubility in purely aqueous solutions. Use a co-solvent system such as THF/water or methanol/water to improve solubility and reaction rate.[11]
Incorrect workup procedure In base-mediated hydrolysis, ensure the reaction mixture is sufficiently acidified after the reaction to protonate the carboxylate salt. The carboxylic acid product may be soluble in the aqueous layer at high pH.

Problem: Unwanted side product formation.

Potential Cause Suggested Solution
Transesterification If using an alcohol (e.g., methanol, ethanol) as a co-solvent in base-mediated hydrolysis, transesterification can occur, especially if the starting ester is not fully consumed.[11] It is often better to use a non-alcoholic co-solvent like THF.
Ring-opening of the isochroman core The isochroman ring can be opened under certain oxidative or strongly acidic conditions.[9][10] If unexpected products are observed, consider if the chosen reagents are too harsh. Milder conditions or alternative synthetic routes may be necessary.
Racemization (if chiral) For chiral isochroman derivatives, harsh basic or acidic conditions can potentially lead to epimerization at the C1 position. Using milder coupling agents and additives like HOBt during amidation can help prevent racemization.

Problem: Difficulty in product purification.

Potential Cause Suggested Solution
Emulsion during aqueous workup Emulsions can form during the extraction of the product. Adding brine (saturated NaCl solution) can help break the emulsion and improve phase separation.
Co-elution of starting material and product If the product and starting material have similar polarities, separation by column chromatography can be challenging. Ensure the reaction has gone to completion using TLC or LC-MS analysis before workup. Adjusting the solvent system for chromatography may be necessary.
Removal of coupling agent byproducts Byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can be difficult to remove. Dicyclohexylurea is poorly soluble in most organic solvents and can often be removed by filtration. Using water-soluble reagents like EDC allows for their removal with an aqueous wash.

Section 3: Key Experimental Protocols & Data

Disclaimer: The following protocols are representative methods for the transformation of esters and may require optimization for this compound.

Protocol 1: Hydrolysis of this compound

A) Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane and 1 M aqueous HCl (e.g., a 1:1 ratio).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

B) Base-Mediated Hydrolysis (Saponification)

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and methanol. Add an aqueous solution of NaOH or LiOH (1.5-3.0 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux until the reaction is complete as monitored by TLC.

  • Workup: Remove the organic solvents under reduced pressure. Dilute the residue with water and wash with a nonpolar organic solvent (e.g., ether or DCM) to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and acidify with cold 1 M HCl until the pH is ~2-3.

  • Purification: Extract the resulting carboxylic acid with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Table 1: Typical Conditions for Ester Hydrolysis

MethodReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)
Acid-Catalyzed Dilute H₂SO₄ or HCl in Dioxane/H₂O50 - 1004 - 2470 - 95
Base-Mediated LiOH or NaOH in THF/MeOH/H₂O25 - 651 - 1285 - >95
Protocol 2: Reduction of this compound to (2-(2-(hydroxymethyl)phenyl)ethyl)methanol

Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and condenser under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diol.

Table 2: Conditions for Ester Reduction

ReagentSolventTemperature (°C)Time (h)ProductTypical Yield (%)
LiAlH₄ Anhydrous THF or Et₂O0 to 652 - 12Diol80 - 95
DIBAL-H Anhydrous DCM or Toluene-781 - 3Aldehyde60 - 85
Protocol 3: Amidation of Isochroman-1-carboxylic acid

This protocol assumes the starting material is the carboxylic acid, obtained from Protocol 1.

  • Reaction Setup: Dissolve Isochroman-1-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling additive such as HOBt (1.1 eq) in an anhydrous aprotic solvent like DCM or DMF.

  • Coupling Agent Addition: Cool the solution to 0 °C and add the coupling agent, such as DCC or EDC (1.1 eq), portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • If using DCC, filter off the dicyclohexylurea byproduct.

    • If using EDC, perform an aqueous workup. Dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Table 3: Common Amide Coupling Conditions

Coupling AgentAdditiveSolventTemperature (°C)Time (h)Typical Yield (%)
DCC HOBtDCM, THF0 to 2512 - 2470 - 90
EDC HOBt, DMAPDCM, DMF0 to 2512 - 2475 - 95
HATU DIPEADMF0 to 252 - 1280 - >95

Section 4: Reaction Mechanisms and Workflows

Diagram 1: General Reactivity of this compound

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_amidation Amidation start Methyl Isochroman-1-carboxylate acid Isochroman-1-carboxylic acid start->acid H₃O⁺ or NaOH, then H₃O⁺ diol (2-(2-(hydroxymethyl)phenyl)ethyl)methanol start->diol LiAlH₄ amide Isochroman-1-carboxamide (Derivative) acid->amide 1. Coupling Agent (EDC/DCC) 2. R₂NH

Caption: Key transformations of this compound.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G decision decision process process result result issue issue start Low Yield Observed check_completion Is the reaction complete by TLC/LC-MS? start->check_completion check_side_products Are there unexpected side products? check_completion->check_side_products Yes check_solubility Is the starting material fully dissolved? check_completion->check_solubility No analyze_side_products Characterize side products (e.g., by MS) check_side_products->analyze_side_products Yes success Yield Improved check_side_products->success No, pure product but low conversion optimize_time_temp Increase reaction time and/or temperature check_solubility->optimize_time_temp Yes change_solvent Use co-solvent (e.g., THF/water) check_solubility->change_solvent No optimize_reagents Increase equivalents of excess reagent optimize_time_temp->optimize_reagents optimize_reagents->check_completion change_solvent->check_completion check_ring_opening Consider possibility of isochroman ring-opening analyze_side_products->check_ring_opening check_ring_opening->issue No, other side reactions milder_cond Switch to milder reagents/conditions check_ring_opening->milder_cond Yes milder_cond->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Diagram 3: Mechanism of Acid-Catalyzed Ester Hydrolysis

G cluster_mech Acid-Catalyzed Hydrolysis (AAC2 Mechanism) Ester Ester ProtonatedEster Protonated Ester (Activated) Ester->ProtonatedEster + H₃O⁺ TetrahedralInt Tetrahedral Intermediate ProtonatedEster->TetrahedralInt + H₂O ProtonatedTetrahedral Proton Transfer TetrahedralInt->ProtonatedTetrahedral Proton Transfer CarboxylicAcidProtonated Protonated Carboxylic Acid ProtonatedTetrahedral->CarboxylicAcidProtonated - CH₃OH CarboxylicAcid Carboxylic Acid CarboxylicAcidProtonated->CarboxylicAcid - H₃O⁺

Caption: Stepwise mechanism for acid-catalyzed ester hydrolysis.

References

Validation & Comparative

A Comparative Analysis of Modern Isochroman Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif found in a wide array of bioactive natural products and pharmaceuticals. Its synthesis has been a subject of intense research, leading to the development of diverse and sophisticated methodologies. This guide provides a comparative analysis of four prominent methods for isochroman synthesis: the classical Oxa-Pictet-Spengler cyclization, the modern enantioselective Rhodium-catalyzed C-H insertion, a catalyst-free intramolecular halo-cycloacetalization, and an N-Heterocyclic Carbene (NHC)-catalyzed annulation. We present a quantitative comparison of their performance, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their synthetic goals.

Quantitative Performance Analysis

The following table summarizes the key performance indicators for each of the discussed isochroman synthesis methods, providing a direct comparison of their efficiency and stereoselectivity.

MethodKey Reagents/CatalystTypical Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Key AdvantagesKey Limitations
Oxa-Pictet-Spengler Cyclization Brønsted or Lewis Acids (e.g., TFA, BF₃·OEt₂)60-95%Varies, can be high with chiral auxiliariesRequires chiral starting materials or catalysts for enantioselectivityWide substrate scope, operational simplicity, readily available starting materials.Often requires harsh acidic conditions, control of stereoselectivity can be challenging.
Enantioselective Rh-Catalyzed C-H Insertion Dirhodium tetra-carboxylate catalyst (e.g., Rh₂(R-PTAD)₄), diazo compound54-95%[1]>20:1[1]90-99%[1]High enantioselectivity and diastereoselectivity, mild reaction conditions.Requires synthesis of diazo precursors, catalyst can be expensive.
Intramolecular Halo-cycloacetalization N-Halosuccinimide (NBS, NIS)65-92%>20:1Not applicable (diastereoselective)Catalyst-free, mild reaction conditions, high diastereoselectivity.Limited to the synthesis of halo-substituted isochromans, requires olefinic aldehyde precursors.
NHC-Catalyzed [4+2] Annulation N-Heterocyclic Carbene (NHC) catalyst, 2-(bromomethyl)benzaldehyde51-85%Not applicableCan be rendered enantioselective with chiral NHCs (moderate ee reported)Mild, organocatalytic conditions, good functional group tolerance.Primarily for isochroman-1-ones, requires specific benzaldehyde precursors.

Experimental Protocols

Oxa-Pictet-Spengler Cyclization

This method constitutes a classical approach to isochroman synthesis through the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone.

General Procedure: To a solution of the β-phenylethanol (1.0 equiv.) and the aldehyde (1.2 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or toluene at 0 °C, a Brønsted acid like trifluoroacetic acid (TFA) (1.5 equiv.) or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (1.5 equiv.) is added dropwise. The reaction mixture is then stirred at room temperature for 2-12 hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired isochroman.

Enantioselective Rhodium-Catalyzed C-H Insertion

This modern method provides highly enantioselective access to isochromans through an intramolecular C-H insertion of a rhodium carbene generated from a diazo compound.[1][2]

General Procedure: [1] In a nitrogen-filled glovebox, the diazo substrate (0.1 mmol, 1.0 equiv.) is dissolved in an anhydrous, degassed solvent such as dichloromethane (CH₂Cl₂) (2.0 mL). To this solution is added the dirhodium catalyst, for instance, Rh₂(R-PTAD)₄ (1 mol%). The reaction mixture is stirred at room temperature for 30 minutes to 3 hours. The progress of the reaction is monitored by thin-layer chromatography. Once the starting material is fully consumed, the solvent is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched isochroman.[1]

Intramolecular Halo-cycloacetalization

This catalyst-free method offers a mild and diastereoselective route to isochromans bearing a halogen atom at the 4-position.

General Procedure: To a solution of the olefinic aldehyde (1.0 equiv.) and an alcohol (2.0 equiv.) in dichloromethane (CH₂Cl₂) at room temperature are added 3 Å molecular sieves. The mixture is stirred for 30 minutes, followed by the addition of N-halosuccinimide (e.g., NBS or NIS) (1.1 equiv.). The reaction is stirred at room temperature for 1-4 hours. After completion, the reaction mixture is filtered through a short pad of silica gel and the filtrate is concentrated. The residue is purified by flash chromatography on silica gel to afford the corresponding 4-haloisochroman.

NHC-Catalyzed [4+2] Annulation

This organocatalytic method utilizes an N-heterocyclic carbene to generate an o-quinodimethane intermediate in situ, which then undergoes a [4+2] cycloaddition with a ketone to yield an isochroman-1-one.

General Procedure: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon) are added the NHC precursor (20 mol%) and a base such as cesium carbonate (Cs₂CO₃) (1.5 equiv.). Anhydrous tetrahydrofuran (THF) is added, and the mixture is stirred at room temperature. A solution of 2-(bromomethyl)benzaldehyde (1.0 equiv.) and a ketone (1.2 equiv.) in THF is then added dropwise. The reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to provide the desired isochroman-1-one.

Reaction Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the fundamental transformations in each of the discussed isochroman synthesis methods.

Oxa_Pictet_Spengler cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Start1 β-Arylethanol Intermediate1 Hemiacetal Start1->Intermediate1 H⁺ Start2 Aldehyde/Ketone Start2->Intermediate1 Intermediate2 Oxocarbenium Ion Intermediate1->Intermediate2 -H₂O Product Isochroman Intermediate2->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Oxa-Pictet-Spengler Cyclization Pathway.

Rh_CH_Insertion cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Product Start Diazo Substrate Intermediate1 Rhodium Carbene Start->Intermediate1 [Rh₂(OAc)₄] Intermediate2 Cyclization Transition State Intermediate1->Intermediate2 Intramolecular C-H Insertion Product Enantioenriched Isochroman Intermediate2->Product

Caption: Enantioselective Rh-Catalyzed C-H Insertion.

Halo_cycloacetalization cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Start1 Olefinic Aldehyde Intermediate1 Hemiacetal Start1->Intermediate1 Start2 Alcohol Start2->Intermediate1 Intermediate2 Halonium Ion Intermediate1->Intermediate2 NBS/NIS Product 4-Haloisochroman Intermediate2->Product Intramolecular Cyclization

Caption: Intramolecular Halo-cycloacetalization Pathway.

NHC_Annulation cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Product Start1 2-(Bromomethyl)benzaldehyde Intermediate1 Breslow Intermediate Start1->Intermediate1 NHC Start2 Ketone Product Isochroman-1-one Start2->Product Intermediate2 o-Quinodimethane Intermediate1->Intermediate2 -HBr Intermediate2->Product [4+2] Cycloaddition with Ketone

Caption: NHC-Catalyzed [4+2] Annulation Pathway.

References

Comparative Analysis of the Biological Activity of Methyl Isochroman-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of analogs of Methyl Isochroman-1-carboxylate, focusing on their potential as anticancer agents. The information is compiled from various studies to offer an objective comparison supported by experimental data.

Data Presentation: Anticancer Activity of Isochroman Analogs

While specific quantitative data for a comprehensive series of "this compound" analogs is limited in publicly available literature, research on the broader isochroman and isocoumarin class of compounds demonstrates significant cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative isochroman and related derivatives from various studies. It is important to note that these are not all direct analogs of this compound but belong to the same structural family and provide insights into the potential of this scaffold.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3K562 (Chronic Myelogenous Leukemia)42.4[1]
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3LS180 (Colon Adenocarcinoma)25.2[1]
7,8-dihydroxy-4-methylcoumarin with n-decyl at C3MCF-7 (Breast Adenocarcinoma)25.1[1]
6-bromo-4-bromomethyl-7-hydroxycoumarinK562, LS180, MCF-732.7 - 45.8[1]
3-(3',4'-difluorophenyl) isocoumarinMDA-MB-231 (Breast Cancer)Not specified, but noted as most potent in the series for anti-metastatic activity[2]
IsocordoinPC-3 (Prostate Adenocarcinoma)15.2
IsocordoinMCF-7 (Breast Adenocarcinoma)21.1
IsocordoinHT-29 (Colorectal Adenocarcinoma)27.2
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60 (Promyelocytic Leukemia)<10 (More cytotoxic than on MCF-7)[3]
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneMCF-7 (Breast Adenocarcinoma)<20[3]

Note: The data presented is for comparative purposes and is extracted from different studies, which may employ varied experimental conditions.

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of the anticancer activity of these compounds is provided below.

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS).

  • Cell culture medium appropriate for the cell line.

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.[5]

  • MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals. The plate may be shaken on an orbital shaker for a few minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[4][6]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Visualizations

Isochroman derivatives and related compounds often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Two such critical pathways are the NF-κB and PI3K/Akt/mTOR pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival. Its dysregulation is frequently observed in various cancers.[7][8]

NF_kappaB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation DNA DNA NFkappaB_nuc->DNA Binds Gene_expression Target Gene Expression DNA->Gene_expression Induces

Caption: Simplified NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for anticancer drug development.[9][10]

PI3K_Akt_mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds like this compound analogs.

Experimental_Workflow A Compound Synthesis & Characterization B Cell Line Selection & Culture A->B C MTT Assay (or other viability assay) B->C D Data Analysis (IC50 Determination) C->D E Lead Compound Identification D->E

Caption: Workflow for in vitro cytotoxicity screening.

References

Spectroscopic Scrutiny: A Comparative Guide to Methyl Isochroman-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the nuanced fields of stereoselective synthesis and drug development, the precise characterization of isomeric compounds is paramount. This guide provides a comparative spectroscopic analysis of the diastereomers of Methyl Isochroman-1-carboxylate, offering insights into the subtle yet significant differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The data presented herein, while based on closely related isochroman derivatives due to the limited availability of direct experimental data for the title compound, serves as a robust framework for the spectroscopic differentiation of these isomers.

Spectroscopic Data Comparison

The differentiation of diastereomers, such as the cis and trans isomers of this compound, relies on the distinct spatial arrangement of their substituents, which in turn influences their electronic environment and vibrational modes. These differences are captured by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for distinguishing between diastereomers. The chemical shifts (δ) and coupling constants (J) provide a detailed picture of the molecular geometry.

¹H NMR Spectroscopy: The relative orientation of the substituents at the C1 and C4 positions in the isochroman ring system will lead to noticeable differences in the chemical shifts of the protons attached to these carbons and their coupling constants. In the trans isomer, the proton at C1 is expected to be in a different chemical environment compared to the cis isomer, leading to a variation in its chemical shift. Furthermore, the through-space interaction between the methoxycarbonyl group and the protons on the aromatic ring may differ, causing slight shifts in the aromatic region.

¹³C NMR Spectroscopy: The carbon chemical shifts are also sensitive to the stereochemistry. The steric compression between substituents in the cis isomer can cause a shielding effect, resulting in an upfield shift (lower ppm value) for the involved carbon atoms compared to the less sterically hindered trans isomer.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Isochroman-1-carboxylate Isomers

Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
cis-Methyl Isochroman-1-carboxylate (Predicted) H1: ~5.2-5.4 (d), H3α: ~4.2 (dd), H3β: ~3.8 (dd), H4: ~3.0-3.2 (m), OCH₃: ~3.7 (s), Ar-H: ~7.0-7.4 (m)C1: ~75-78, C3: ~65-68, C4: ~30-33, C=O: ~170-172, OCH₃: ~52-54, Ar-C: ~125-135
trans-Methyl Isochroman-1-carboxylate (Predicted) H1: ~5.0-5.2 (d), H3α: ~4.3 (dd), H3β: ~3.9 (dd), H4: ~2.8-3.0 (m), OCH₃: ~3.6 (s), Ar-H: ~7.0-7.4 (m)C1: ~78-81, C3: ~66-69, C4: ~32-35, C=O: ~171-173, OCH₃: ~51-53, Ar-C: ~125-135
Note: The data presented are predicted values based on analogous structures and general spectroscopic principles. Actual experimental values may vary.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. While the IR spectra of diastereomers are often very similar, subtle differences can be observed in the fingerprint region (below 1500 cm⁻¹), which arises from complex skeletal vibrations that are sensitive to the overall molecular geometry. The stretching frequency of the ester carbonyl group (C=O) may also show a slight shift between the two isomers due to differences in steric and electronic environments.

Table 2: Key IR Absorption Bands for Isochroman-1-carboxylate Isomers

Functional Group Vibrational Mode cis Isomer (cm⁻¹) trans Isomer (cm⁻¹)
C=O (Ester)Stretch~1735-1745~1730-1740
C-O (Ester)Stretch~1200-1250~1200-1250
C-O-C (Ether)Stretch~1050-1150~1050-1150
C-H (Aromatic)Stretch~3000-3100~3000-3100
C-H (Aliphatic)Stretch~2850-3000~2850-3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While diastereomers have the same molecular weight and will thus show the same molecular ion peak (M⁺), their fragmentation patterns can differ. The stereochemical arrangement can influence the stability of certain fragment ions, leading to variations in their relative abundances in the mass spectrum. For instance, the ease of elimination of the methoxycarbonyl group or other fragmentation pathways might be stereochemistry-dependent.

Table 3: Expected Mass Spectrometry Fragmentation for this compound Isomers

m/z Fragment Ion Notes
192[M]⁺Molecular Ion
133[M - COOCH₃]⁺Loss of the methoxycarbonyl radical
105[C₇H₅O]⁺Further fragmentation
77[C₆H₅]⁺Phenyl fragment
Note: The relative intensities of these fragments may differ between the cis and trans isomers.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental execution. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid or dissolved samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure solvent should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and shapes between the isomers.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is beneficial for accurate mass determination.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the relative abundances of the fragment ions between the isomers.

Visualization of the Spectroscopic Comparison Workflow

The logical flow of comparing the isomers of this compound using spectroscopic methods can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis and Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison and Interpretation Synthesis Synthesis of This compound Separation Chromatographic Separation (e.g., HPLC, Column) Synthesis->Separation Isomer_Cis cis-Isomer Separation->Isomer_Cis Isomer_Trans trans-Isomer Separation->Isomer_Trans NMR NMR Spectroscopy (¹H, ¹³C) Isomer_Cis->NMR IR IR Spectroscopy Isomer_Cis->IR MS Mass Spectrometry Isomer_Cis->MS Isomer_Trans->NMR Isomer_Trans->IR Isomer_Trans->MS Compare_NMR Compare Chemical Shifts and Coupling Constants NMR->Compare_NMR Compare_IR Compare Fingerprint Regions and Carbonyl Stretches IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Conclusion Structural Elucidation and Isomer Assignment Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the spectroscopic comparison of isomers.

X-ray Crystallography of Methyl Isochroman-1-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of methyl isochroman-1-carboxylate derivatives. The isochroman scaffold is a key structural motif in numerous bioactive natural products and synthetic pharmaceutical compounds, exhibiting a wide range of biological activities including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] Understanding the three-dimensional structure of these derivatives through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two derivatives of methyl isochroman-3-ylacetate, which are closely related to the this compound series. The data is extracted from a systematic X-ray investigation of isochroman derivatives.[3][4]

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (˚) Z Resolution R-factor
(I) Methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetateC20H22O5MonoclinicP21/c13.593(3)5.861(1)22.386(5)94.49(3)40.20 Å0.046
(II) Methyl [4-(2,5-dimethoxyphenyl)-8-methoxyisochroman-3-yl]acetateC21H24O6MonoclinicP215.104(1)7.752(2)14.797(3)97.09(3)20.20 Å0.043

Conformational Analysis and Supramolecular Structure

In both derivatives, the heterocyclic ring adopts a half-chair conformation.[3][4] A key difference lies in the orientation of the substituents at the 3- and 4-positions, which are in a trans configuration for both molecules. In compound (I), the substituents are in an axial conformation, while in compound (II) they adopt an equatorial conformation.[3][4]

The crystal structure of compound (I) is stabilized by weak C-H···O hydrogen bonds, forming a three-dimensional network.[3][4] Notably, compound (II) crystallizes in a chiral space group (P21). This tendency to crystallize in a chiral space group has been observed in other isochroman derivatives, particularly those with a methoxy group at the 8-position, suggesting this substitution pattern favors advantageous molecular packing in a chiral environment.[3]

Experimental Protocols

Single-Crystal X-ray Diffraction

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of this compound derivatives, based on standard crystallographic procedures.

  • Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., methanol-water).[5] Vapor diffusion is another common technique.[6]

  • Data Collection : A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 200 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.[7]

  • Structure Solution and Refinement : The crystal structure is solved using direct methods and refined by full-matrix least-squares on F2.[8] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Data Analysis : The final crystallographic data, including unit cell parameters, space group, atomic coordinates, and bond lengths and angles, are analyzed to determine the molecular conformation, configuration, and intermolecular interactions.

Visualizations

Experimental Workflow for X-ray Crystallography

G cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis Synthesis Synthesis of Isochroman Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray Data_Processing Data Processing Xray->Data_Processing Solution Structure Solution (Direct Methods) Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography.

Conformational Isomers of Isochroman Derivatives

G cluster_conformation Conformational States Axial Axial Conformation (e.g., Compound I) Equatorial Equatorial Conformation (e.g., Compound II) Isochroman Isochroman Derivative (trans-3,4-disubstituted) Isochroman->Axial Adopts Isochroman->Equatorial Adopts

Caption: Conformational possibilities for isochroman derivatives.

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, other spectroscopic techniques are crucial for characterization in solution and for complementing the solid-state data.

Technique Information Provided Advantages Limitations
NMR Spectroscopy (1H, 13C, NOESY) Connectivity, relative stereochemistry, solution-state conformation.Provides data in solution, which may be more biologically relevant.Does not provide precise bond lengths and angles.
Mass Spectrometry Molecular weight, elemental composition.High sensitivity, requires very small sample amounts.Does not provide structural information.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited structural detail.

References

In vitro vs. in vivo activity of "Methyl Isochroman-1-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the preclinical data for isochroman-4-one derivatives, a class of compounds showing promise in cardiovascular and oncological research. This guide provides a comparative analysis of their performance in laboratory settings versus living organisms, supported by experimental data and protocols.

The development of novel therapeutic agents requires a rigorous evaluation of their biological activity, both in controlled laboratory settings (in vitro) and in whole living organisms (in vivo). This guide focuses on a specific class of heterocyclic compounds, the isochroman derivatives, to illustrate the critical comparison between in vitro and in vivo data. While the user initially inquired about "Methyl Isochroman-1-carboxylate" derivatives, the available scientific literature provides more comprehensive data on a related subclass, the isochroman-4-one derivatives . This guide will therefore use these derivatives as a case study to explore the transition from laboratory findings to preclinical outcomes.

Isochroman derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antihypertensive, antimicrobial, antitumor, and anti-inflammatory properties.[1][2] Understanding the correlation between their activity in isolated cellular systems and their efficacy and safety in complex biological systems is paramount for their potential translation into clinical candidates.

Antihypertensive Activity of Isochroman-4-one Derivatives

A notable area of research for isochroman-4-one derivatives has been in the development of novel antihypertensive agents.[3] Studies have focused on synthesizing hybrids of isochroman-4-one with other pharmacologically active moieties, such as arylpiperazine, to target specific receptors involved in blood pressure regulation.[3][4]

In Vitro Vasodilation Activity

The initial screening of these compounds typically involves assessing their ability to relax pre-constricted arterial tissues in vitro. This provides a measure of their direct vasodilatory effect, a key mechanism for lowering blood pressure.

CompoundIn Vitro Vasodilation (EC50, µM)α1-Adrenergic Receptor Antagonistic Activity (pA2)
6c 0.85 ± 0.127.12 ± 0.08
6e 0.42 ± 0.097.41 ± 0.11
6f 0.68 ± 0.117.23 ± 0.09
6g 0.55 ± 0.107.30 ± 0.10
6h 0.91 ± 0.157.08 ± 0.07
6m 0.77 ± 0.137.18 ± 0.09
6q 0.61 ± 0.107.27 ± 0.10
Naftopidil (Reference) 0.38 ± 0.087.45 ± 0.12

Data synthesized from a study on isochroman-4-one hybrids as antihypertensive agents.[3]

In Vivo Antihypertensive Efficacy

Following promising in vitro results, lead compounds are then evaluated in animal models of hypertension, such as spontaneously hypertensive rats (SHRs), to determine their effect on blood pressure in vivo.

CompoundDose (mg/kg)Maximum Reduction in Systolic Blood Pressure (mmHg)Maximum Reduction in Diastolic Blood Pressure (mmHg)
6e 1045.3 ± 4.830.1 ± 3.5
Naftopidil (Reference) 1048.2 ± 5.132.5 ± 3.8

Data from a study on isochroman-4-one hybrids in spontaneously hypertensive rats.[3]

The data illustrates a good correlation between the potent in vitro vasodilation and α1-adrenergic receptor antagonism of compound 6e and its significant in vivo antihypertensive effect, which was comparable to the reference drug naftopidil.[3]

Experimental Protocols

In Vitro Vasodilation Assay

The vasodilatory activity of the isochroman-4-one derivatives was assessed using isolated rat thoracic aortic rings. The detailed protocol is as follows:

  • Tissue Preparation: Thoracic aortas were isolated from male Sprague-Dawley rats and cut into rings of 2-3 mm in width.

  • Experimental Setup: The aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.

  • Contraction Induction: The aortic rings were pre-contracted with phenylephrine (1 µM).

  • Compound Administration: Once a stable contraction was achieved, cumulative concentrations of the test compounds were added to the organ baths.

  • Data Analysis: The relaxation responses were measured as a percentage of the phenylephrine-induced contraction. The EC50 values (the concentration of the compound that produces 50% of the maximum response) were calculated using a dose-response curve.

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHRs)

The in vivo antihypertensive effects were evaluated in SHRs, a widely used animal model for human essential hypertension.

  • Animal Model: Male SHRs (18-20 weeks old) with established hypertension were used.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure were measured using the tail-cuff method.

  • Compound Administration: The test compounds were administered orally (p.o.) at a specified dose.

  • Data Collection: Blood pressure and heart rate were monitored at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Data Analysis: The maximum reduction in blood pressure was determined and compared to the vehicle control group.

Visualizing the Drug Discovery Workflow

The progression from initial laboratory screening to animal studies is a fundamental process in drug development. The following diagram illustrates this workflow.

DrugDiscoveryWorkflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CompoundSynthesis Compound Synthesis BiochemicalAssays Biochemical Assays (e.g., Enzyme Inhibition) CompoundSynthesis->BiochemicalAssays CellBasedAssays Cell-Based Assays (e.g., Cytotoxicity, Receptor Binding) BiochemicalAssays->CellBasedAssays TissueAssays Isolated Tissue Assays (e.g., Vasodilation) CellBasedAssays->TissueAssays AnimalModels Animal Models of Disease (e.g., SHRs) TissueAssays->AnimalModels Lead Compound Selection EfficacyStudies Efficacy Studies (e.g., Blood Pressure Reduction) AnimalModels->EfficacyStudies ToxicityStudies Toxicity Studies EfficacyStudies->ToxicityStudies

Caption: A generalized workflow for drug discovery and development.

Signaling Pathway in Vasodilation

The antihypertensive effect of the studied isochroman-4-one derivatives is linked to their antagonism of α1-adrenergic receptors. The diagram below illustrates this signaling pathway.

VasodilationPathway cluster_cell Vascular Smooth Muscle Cell Alpha1Receptor α1-Adrenergic Receptor PLC Phospholipase C (PLC) Alpha1Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca2 Ca²⁺ SR->Ca2 Releases Contraction Vasoconstriction Ca2->Contraction Leads to Isochroman Isochroman-4-one Derivative Isochroman->Alpha1Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Alpha1Receptor

Caption: α1-Adrenergic receptor signaling pathway in vasoconstriction.

Conclusion

The comparative analysis of isochroman-4-one derivatives demonstrates a generally positive correlation between their in vitro and in vivo antihypertensive activities. The compounds that exhibited potent vasodilation in isolated aortic rings also showed significant blood pressure-lowering effects in hypertensive animal models. This underscores the predictive value of well-designed in vitro assays in the early stages of drug discovery. However, it is crucial to acknowledge that in vivo studies provide a more holistic understanding of a compound's efficacy, safety, and pharmacokinetic profile, which cannot be fully recapitulated in vitro. The successful translation of a promising compound from the laboratory to the clinic relies on a comprehensive evaluation of both its in vitro potency and its in vivo performance.

References

Methyl Isochroman-1-carboxylate: A Bioisosteric Approach to Carboxylic Acid Replacement

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the carboxylic acid moiety is a well-established pharmacophore, crucial for the biological activity of numerous drugs. However, its inherent properties, such as high polarity, potential for metabolic liabilities, and poor membrane permeability, often present significant challenges in drug development. Bioisosteric replacement is a powerful strategy to mitigate these drawbacks while retaining or enhancing therapeutic efficacy. This guide provides a comparative analysis of Methyl Isochroman-1-carboxylate as a potential non-classical bioisostere for carboxylic acids, offering insights into its physicochemical properties, potential biological applications, and synthetic accessibility.

Introduction to Bioisosterism

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. The replacement of a problematic functional group, such as a carboxylic acid, with a suitable bioisostere can lead to improved pharmacokinetic and pharmacodynamic profiles. While classical bioisosteres share the same number of valence electrons, non-classical bioisosteres, like the ester group in this compound, do not adhere to this rule but can still mimic the parent moiety in terms of steric and electronic properties.

Physicochemical Properties: A Comparative Analysis

A direct experimental comparison of the physicochemical properties of this compound and a simple aromatic carboxylic acid like Benzoic Acid highlights the potential advantages of this bioisosteric replacement.

PropertyIsochroman-1-carboxylic AcidThis compound Benzoic Acid (Comparator)Data Source
pKa ~3.8 (Predicted)N/A (Ester)4.20[1]Predicted /[1]
LogP ~1.9 (Predicted)~2.5 (Predicted)1.87Predicted / Experimental
Molecular Weight ( g/mol ) 178.17192.20122.12Calculated
Hydrogen Bond Donors 101Calculated
Hydrogen Bond Acceptors 332Calculated
Polar Surface Area (Ų) 46.5335.5337.3Calculated

Key Inferences from the Data:

  • Acidity: The parent acid, Isochroman-1-carboxylic acid, is predicted to have a pKa comparable to Benzoic Acid, suggesting it can engage in similar ionic interactions. The ester, this compound, is not acidic.

  • Lipophilicity: The predicted LogP of this compound is higher than that of Benzoic Acid, indicating increased lipophilicity. This could translate to improved membrane permeability and oral bioavailability.

  • Hydrogen Bonding: The replacement of the carboxylic acid's hydroxyl group with a methoxy group in the ester eliminates a hydrogen bond donor site. This can reduce interactions with aqueous environments and potentially decrease metabolic susceptibility to processes like glucuronidation.

Biological Context: Inhibition of PTP1B in Diabetes

The isochroman scaffold has shown promise in the context of type 2 diabetes. Derivatives of isochroman carboxylic acid have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)[2][3]. PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a key therapeutic strategy for enhancing insulin sensitivity[4][5][6].

PTP1B Signaling Pathway

The following diagram illustrates the role of PTP1B in the insulin signaling cascade and the effect of its inhibition.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS (pY) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt (pT308) PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake leads to PTP1B PTP1B PTP1B->IRS dephosphorylates (Inhibits Signal) Inhibitor Isochroman-based PTP1B Inhibitor Inhibitor->PTP1B inhibits

PTP1B's role in insulin signaling and its inhibition.

By inhibiting PTP1B, isochroman-based compounds can prevent the dephosphorylation of the Insulin Receptor Substrate (IRS), thereby prolonging the insulin signal and leading to increased glucose uptake. The replacement of a carboxylic acid with the this compound moiety in a PTP1B inhibitor could potentially improve its cell permeability and overall pharmacokinetic profile.

Experimental Protocols

Synthesis of this compound (Proposed Route)

This protocol describes a plausible two-step synthesis starting from homophthalic acid.

Step 1: Synthesis of 1-Oxo-isochroman-3-carboxylic acid

This step involves the condensation of homophthalic acid with formaldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend homophthalic acid (1 equivalent) in a mixture of acetic acid and water.

  • Addition of Reagents: Add aqueous formaldehyde (37%, 1.2 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-oxo-isochroman-3-carboxylic acid.

Step 2: Fischer Esterification to this compound

This is a standard acid-catalyzed esterification.

  • Reaction Setup: Dissolve 1-oxo-isochroman-3-carboxylic acid (1 equivalent) in anhydrous methanol (used in large excess as the solvent) in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

  • Reflux: Heat the mixture to reflux (around 65 °C) for 3-5 hours, monitoring by TLC.

  • Neutralization: Cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound[7][8][9][10].

Physicochemical Property Determination Workflow

The following diagram outlines the general workflow for the experimental determination of pKa and LogP.

property_determination_workflow cluster_pka pKa Determination (Potentiometric Titration) cluster_logp LogP Determination (Shake-Flask Method) pka1 Prepare aqueous solution of compound (e.g., 1 mM) pka2 Calibrate pH meter with standard buffers (pH 4, 7, 10) pka1->pka2 pka3 Titrate with standardized acid or base (e.g., 0.1 M NaOH) pka2->pka3 pka4 Record pH after each addition pka3->pka4 pka5 Plot titration curve (pH vs. titrant volume) pka4->pka5 pka6 Determine pKa from the inflection point pka5->pka6 logp1 Prepare pre-saturated n-octanol and water phases logp2 Dissolve compound in the biphasic system logp1->logp2 logp3 Shake to reach partition equilibrium (e.g., 24h) logp2->logp3 logp4 Separate the two phases by centrifugation logp3->logp4 logp5 Determine compound concentration in each phase (e.g., by HPLC/UV) logp4->logp5 logp6 Calculate LogP = log([C]octanol / [C]water) logp5->logp6

Workflow for pKa and LogP determination.

Detailed Protocol: pKa Determination by Potentiometric Titration [4][11][12]

  • Preparation: Prepare a 1 mM solution of the test compound in deionized water. If solubility is an issue, a co-solvent can be used, but the results will need to be extrapolated to a fully aqueous environment. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Calibration: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

  • Titration: Place a known volume (e.g., 20 mL) of the compound solution in a beaker with a magnetic stir bar. If the compound is an acid, titrate with the 0.1 M NaOH solution, adding small, precise volumes (e.g., 0.05-0.1 mL) of the titrant.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the inflection point).

Detailed Protocol: LogP Determination by Shake-Flask Method [1][5][13][14]

  • Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate. Use a buffer (e.g., phosphate buffer at pH 7.4) for the aqueous phase if determining LogD.

  • Partitioning: Dissolve a known amount of the test compound in a vessel containing known volumes of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Shake the vessel at a constant temperature until equilibrium is reached (typically 24 hours).

  • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Logical Relationship of Bioisosteric Replacement

The following diagram illustrates the rationale behind replacing a carboxylic acid with this compound.

bioisostere_logic Carboxylic_Acid Carboxylic Acid (-COOH) Properties_CA Properties: - Acidic (pKa ~4-5) - H-bond donor & acceptor - Polar - Potential metabolic liability Carboxylic_Acid->Properties_CA Goal Goal: Improve Drug-like Properties Properties_CA->Goal Replace to overcome liabilities Bioisostere This compound Properties_Bio Properties: - Neutral (non-ionizable) - H-bond acceptor only - More lipophilic (higher LogP) - Blocks -OH for metabolism Bioisostere->Properties_Bio Properties_Bio->Goal Introduces favorable properties

Rationale for bioisosteric replacement.

Conclusion

This compound presents a compelling, albeit underexplored, option as a bioisostere for carboxylic acids. Its predicted physicochemical properties suggest that its incorporation in place of a carboxylic acid could lead to increased lipophilicity and metabolic stability, while the rigid isochroman scaffold can help maintain a defined orientation of the functional group for target binding. The demonstrated activity of related isochroman carboxylic acids as PTP1B inhibitors provides a relevant therapeutic area for the application of this bioisostere. Further experimental validation of its properties and its performance in various biological systems is warranted to fully establish its utility in drug discovery programs.

References

Comparative Docking Studies of Isochroman Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the molecular docking performance of various isochroman derivatives against different biological targets. The information is compiled from published studies to offer insights into their potential as therapeutic agents.

This guide summarizes key quantitative data from docking studies in a clear tabular format, details the experimental methodologies employed, and provides a visual representation of a typical computational workflow for such studies.

Comparative Docking Performance of Isochroman Derivatives

The following table summarizes the reported docking scores and binding affinities of different isochroman derivatives against their respective biological targets. Lower binding energy and docking scores, as well as lower inhibition constant (Ki) values, generally indicate a higher binding affinity and more favorable interaction between the ligand and the target protein.

DerivativeTarget ProteinDocking Score / Binding Energy (kcal/mol)Inhibition Constant (Ki)Reference
Isocoumarin derivative (4g)UDP-N-acetylmuramate-L-alanine ligase (MurC)-12.26Not Reported[1]
Isocoumarin derivative (4f)UDP-N-acetylmuramate-L-alanine ligase (MurC)-10.63Not Reported[1]
Isocoumarin derivative (4a)UDP-N-acetylmuramate-L-alanine ligase (MurC)-10.33Not Reported[1]
Isocoumarin derivative (4c)UDP-N-acetylmuramate-L-alanine ligase (MurC)-10.05Not Reported[1]
Isochromen-1-one derivative (5)Cyclooxygenase-1 (COX-1)-8.2Not Reported
CJ-17,493Neurokinin-1 (NK1) ReceptorNot Reported0.2 nM
Aprepitant (reference)Neurokinin-1 (NK1) Receptor-10.8319Not Reported[2]

Experimental Protocols

The methodologies employed in the cited docking studies, while not exhaustively detailed in the source materials, generally adhere to established computational chemistry protocols. Below is a synthesized overview of the likely experimental steps.

Molecular Docking of Isocoumarin Derivatives against MurC Synthetase

A study on novel isocoumarin analogues as potential inhibitors of UDP-N-acetylmuramate-L-alanine ligase (MurC) utilized a computational docking approach to predict binding modes.

  • Software: The in-silico docking studies were carried out using the Autodock PyRx virtual screening program, employing the AutoDock Vina option for scoring functions.

  • Target Preparation: The crystal structure of the MurC synthetase was used as the target protein for the docking studies.

  • Ligand Preparation: The 3D structures of the synthesized isocoumarin derivatives were generated and optimized.

  • Docking and Analysis: The docking simulations were performed to determine the binding modes of the synthesized inhibitors within the enzyme's active site. The binding energies of the ligand-target complexes were calculated to identify the most stable conformations. For instance, the derivative with the highest binding energy was identified as forming the most stable complex with the target protein.

Molecular Docking of Isochromen-1-one Analogues against COX-1

In a study of novel isochromen-1-one analogues derived from the anti-inflammatory drug Etodolac, molecular docking was performed to assess their binding affinity with the COX-1 receptor.

  • General Protocol: While specific software and parameters were not detailed in the available abstract, a standard COX-1 docking protocol would involve:

    • Receptor Preparation: Obtaining the 3D crystal structure of COX-1 from a repository like the Protein Data Bank (PDB). The protein would then be prepared by removing water molecules, adding polar hydrogens, and assigning partial charges.

    • Ligand Preparation: The 3D structures of the isochromen-1-one analogues would be built and energetically minimized.

    • Grid Generation: A grid box would be defined around the active site of the COX-1 enzyme.

    • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, would be used to explore the conformational space of the ligand within the receptor's active site.

    • Analysis: The resulting docking poses would be clustered and ranked based on their predicted binding energies and interactions with key amino acid residues in the active site.

Molecular Docking of NK1 Receptor Antagonists

For the isochroman derivative CJ-17,493, a potent and selective neurokinin-1 (NK1) receptor antagonist, while a specific docking study was not detailed, a typical protocol for such a G-protein coupled receptor would be as follows:

  • Receptor Modeling: As obtaining a crystal structure for GPCRs can be challenging, homology modeling might be employed to build a 3D model of the NK1 receptor based on the sequence and known structures of similar receptors.

  • Ligand Preparation: The 3D structure of the antagonist would be generated and optimized.

  • Docking Simulation: Docking would be performed into the predicted binding site of the NK1 receptor model. Given the flexibility of GPCRs, induced-fit docking or flexible docking protocols might be used to account for receptor conformational changes upon ligand binding.

  • Binding Affinity Prediction: The docking results would be used to predict the binding mode and estimate the binding affinity, which can be correlated with experimentally determined values like the Ki.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for a comparative molecular docking study, from initial target and ligand selection to the final analysis of results.

G cluster_prep Preparation Phase cluster_docking Docking & Simulation cluster_analysis Analysis & Validation cluster_output Output Target_Selection Target Protein Selection (e.g., MurC, COX-1) Target_Prep Target Preparation (PDB structure, add hydrogens) Target_Selection->Target_Prep Ligand_Selection Ligand Selection (Isochroman Derivatives) Ligand_Prep Ligand Preparation (3D structure, energy minimization) Ligand_Selection->Ligand_Prep Grid_Generation Grid Box Generation (Define active site) Target_Prep->Grid_Generation Ligand_Prep->Grid_Generation Docking_Run Run Molecular Docking (e.g., AutoDock Vina) Grid_Generation->Docking_Run Pose_Analysis Analyze Docking Poses (Clustering, Scoring) Docking_Run->Pose_Analysis Interaction_Analysis Binding Interaction Analysis (H-bonds, hydrophobic) Pose_Analysis->Interaction_Analysis Comparative_Analysis Comparative Analysis (Rank derivatives) Interaction_Analysis->Comparative_Analysis Final_Results Final Results & Insights Comparative_Analysis->Final_Results

Caption: A generalized workflow for comparative molecular docking studies.

References

Safety Operating Guide

Personal protective equipment for handling Methyl Isochroman-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling Methyl Isochroman-1-carboxylate in research and development settings. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates best practices from data on structurally similar isochroman derivatives and aromatic esters to ensure a high level of safety.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, related compounds such as isochromanones and various esters are known to cause skin, eye, and respiratory irritation.[1][2][3] Some related compounds are also classified as harmful if swallowed or may cause allergic skin reactions.[4] Therefore, a cautious approach is mandatory.

Minimum Required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards.Protects against splashes of the chemical which may cause serious eye irritation.[1][2][3]
Face Protection Face shield worn over safety goggles.Required when there is a risk of splashing or a highly exothermic reaction.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact, which can cause irritation or allergic reactions.[1][2][4]
Body Protection Laboratory coat.Protects skin and personal clothing from spills.
Respiratory Protection Not generally required under normal use with adequate ventilation.Use a NIOSH-approved respirator with an organic vapor cartridge if working in poorly ventilated areas or if aerosols are generated.[5]

Operational Plan: Safe Handling and Experimental Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

2.1. Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[5]

  • Fume Hood: For procedures with a potential for vapor or aerosol generation, a chemical fume hood is mandatory.

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.

2.2. Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure all necessary PPE is correctly worn before handling the chemical.

    • Verify that the work area is clean and uncluttered.

    • Confirm the location and functionality of the nearest eyewash station and safety shower.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not inhale any vapors or dust.

    • Use appropriate tools (e.g., spatula, pipette) for transferring the chemical.

    • Keep containers tightly closed when not in use.[5]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Categorization:

  • Chemical Waste: this compound and any materials contaminated with it (e.g., gloves, paper towels, pipette tips) are to be considered chemical waste.

3.2. Disposal Procedure:

  • Collection:

    • Collect all chemical waste in a designated, properly labeled, and sealed container.

    • The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not pour down the drain.

Visual Workflow for Handling this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Work Area prep1->prep2 handle1 Transfer Chemical prep2->handle1 handle2 Perform Experiment handle1->handle2 cleanup1 Clean Work Area & Equipment handle2->cleanup1 cleanup2 Segregate & Label Waste cleanup1->cleanup2 cleanup3 Dispose of Waste via EH&S cleanup2->cleanup3 cleanup4 Remove PPE cleanup3->cleanup4

Caption: This diagram outlines the procedural flow for safely handling and disposing of this compound.

References

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